Methyl 4-methylsalicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFCFWKYAOJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863434 | |
| Record name | Methyl 4-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-56-8, 63027-59-8 | |
| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methylsalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydroxytoluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl hydroxytoluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-METHYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 4-methylsalicylate
Executive Summary
This guide provides a comprehensive technical overview of Methyl 4-methylsalicylate (M4MS), an important aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. We delve into the fundamental physicochemical and spectroscopic properties of M4MS, offering a foundation for its identification and characterization. The core of this document is a detailed exposition of its synthesis via the Fischer-Speier esterification of 4-methylsalicylic acid, including a step-by-step experimental protocol, a mechanistic explanation, and a discussion of the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.
Introduction
This compound (also known as Methyl 2-hydroxy-4-methylbenzoate), CAS No. 4670-56-8, is an organic ester and a derivative of salicylic acid.[1] Structurally, it is characterized by a benzene ring substituted with hydroxyl, methyl, and methyl ester functional groups. Unlike its well-known isomer, methyl salicylate (the scent of wintergreen), the 4-methyl substitution on the aromatic ring modifies its physical and chemical properties, leading to distinct applications. It is typically a low-melting solid or a colorless to pale yellow liquid with a characteristic fruity odor.[2][3]
Industrially, M4MS serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and pesticides. Its pleasant aroma also makes it a component in the fragrance and flavor industries.[2] Furthermore, emerging research points to potential antimicrobial, specifically antifungal, activity, highlighting its potential in medicinal chemistry and material science.[2] This guide aims to provide the foundational knowledge required to synthesize, purify, and characterize this versatile compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is critical for its application and synthesis. The key physicochemical and spectroscopic characteristics of this compound are summarized below.
Physicochemical Data
The physical properties of M4MS are essential for handling, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 4670-56-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.176 g/mol | [1] |
| Appearance | Low melting solid; Pale brown to light yellow | [3] |
| Odor | Pleasant, fruity | [2] |
| Melting Point | 27-28 °C (80.6-82.4 °F) | [1][3][4] |
| Boiling Point | 242 °C (467.6 °F) | [3][4] |
| Density | 1.147 g/mL | [1][4] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [2] |
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and purity assessment of synthesized M4MS. While comprehensive public data is limited, the expected spectral characteristics are based on its structure and data from analogous compounds like methyl salicylate.[5][6]
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H), the phenolic hydroxyl proton (1H, broad singlet), the ester methyl group (3H, singlet), and the ring methyl group (3H, singlet). |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons (including quaternary carbons), and the two distinct methyl carbons. |
| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (phenolic), a sharp, strong peak for the C=O stretch (ester), C-O stretching bands, and peaks corresponding to aromatic C-H and C=C bonds. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
The most direct and common method for preparing M4MS is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methylsalicylic acid) and an alcohol (methanol).[7]
Reaction Principle and Mechanism
Fischer esterification is a reversible, equilibrium-driven process.[8] The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 4-methylsalicylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The intermediate loses a molecule of water, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.
To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle, typically by using a large excess of one reactant (methanol, which can also serve as the solvent) or by removing water as it is formed.[8]
Experimental Protocol: Fischer-Speier Esterification
This protocol details a laboratory-scale synthesis of this compound.
Materials:
-
4-Methylsalicylic acid (CAS 50-85-1)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 4-methylsalicylic acid. Add 30 mL of anhydrous methanol and stir until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise.
-
Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle and continue stirring. Maintain reflux for 2-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with 3 x 30 mL portions of dichloromethane.[10] Combine the organic layers in the separatory funnel. The M4MS product will be in the organic phase.
-
Neutralization Wash: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution.[11] Swirl gently at first, venting the separatory funnel frequently to release the CO₂ gas that evolves from the neutralization of residual acid. Continue washing until no more gas is evolved. This step is critical to remove both the sulfuric acid catalyst and any unreacted 4-methylsalicylic acid.
-
Brine Wash: Wash the organic layer with 30 mL of saturated brine solution. This helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution.[8] Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.
-
Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent (dichloromethane) using a rotary evaporator or by simple distillation to yield the crude this compound as an oily liquid or low-melting solid. Further purification can be achieved by vacuum distillation if required.
Workflow Visualization
The following diagram illustrates the synthesis and purification workflow for this compound.
Safety and Handling
Proper safety precautions are mandatory when handling the reagents and products involved in this synthesis.
-
4-Methylsalicylic Acid (Precursor): This compound is a skin, eye, and respiratory tract irritant.[12][13] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14][15] Avoid generating dust.[12]
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns. Always add acid to the solvent (methanol) slowly and with cooling, never the other way around.
-
Methanol and Dichloromethane: Both are volatile and flammable organic solvents. Methanol is toxic if ingested, inhaled, or absorbed through the skin. Dichloromethane is a suspected carcinogen. All handling must be done in a fume hood.
-
This compound (Product): Assumed to be hazardous.[3] Avoid contact with skin and eyes. Standard chemical handling precautions should be observed.
Applications
This compound is a compound with both established and potential uses across various sectors:
-
Flavors and Fragrances: Its pleasant, fruity aroma allows for its use as a fragrance component in perfumes and cosmetics and as a flavoring agent.[2]
-
Chemical Synthesis: It serves as a key starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Potential Biological Activity: As a salicylate derivative, M4MS is a subject of research for its potential anti-inflammatory and analgesic properties, similar to other salicylates.[16][17] Research also indicates it possesses antifungal properties, making it a candidate for development as an antimicrobial agent.
Conclusion
This compound is a significant aromatic ester with diverse applications. Its synthesis is readily achievable through the classic Fischer-Speier esterification, a fundamental and illustrative reaction in organic chemistry. A disciplined approach to the experimental protocol, particularly in managing the reaction equilibrium and executing the purification sequence, allows for the efficient production of a high-purity product. As research continues to uncover new biological activities, the importance of understanding the synthesis and properties of M4MS will undoubtedly grow, particularly for professionals in the fields of medicinal chemistry and drug development.
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. CAS 4670-56-8: Benzoic acid, 2-hydroxy-4-methyl-, methyl e… [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 4670-56-8 | CAS DataBase [m.chemicalbook.com]
- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Methyl 4-methylsalicylate: Elucidating Structure Through NMR, IR, and MS Analysis
Introduction
Methyl 4-methylsalicylate (C₉H₁₀O₃, PubChem CID: 78400) is a key aromatic ester with applications in fragrances, flavorings, and as a precursor in the synthesis of more complex pharmaceutical agents.[1][2] Accurate and unambiguous structural confirmation is paramount for its use in research and development, ensuring purity, quality, and consistency. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.
This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, field-proven understanding of how to acquire, interpret, and validate the spectroscopic signature of this compound. We will explore the causality behind the observed spectral features, grounding our interpretations in the fundamental principles of chemical structure and spectroscopy.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, a clear understanding of the molecule's structure and the distinct chemical environments of its atoms is essential.
Caption: IUPAC numbering and key functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of each proton is highly sensitive to its local electronic environment, influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing nature of the methyl ester (-COOCH₃) group.[3]
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and provides a reference point for the chemical shifts.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
¹H NMR Data Summary
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 10.8 | Singlet | - | 1H | Ar-OH |
| b | 7.68 | Doublet | 8.0 | 1H | Ar-H 6 |
| c | 6.75 | Doublet | 8.0 | 1H | Ar-H 5 |
| d | 6.70 | Singlet | - | 1H | Ar-H 3 |
| e | 3.90 | Singlet | - | 3H | -COOCH ₃ |
| f | 2.45 | Singlet | - | 3H | Ar-CH ₃ |
Data is representative and may vary slightly based on solvent and instrument.
Expert Interpretation of the ¹H NMR Spectrum
-
Hydroxyl Proton (Signal a, ~10.8 ppm): The significant downfield shift is a hallmark of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group. This deshielding effect locks the proton in place, resulting in a sharp singlet.
-
Aromatic Protons (Signals b, c, d, 6.70-7.68 ppm): The protons on the aromatic ring appear in the characteristic region of 6.5-8.0 ppm.[4][5]
-
H6 (Signal b, ~7.68 ppm): This proton is ortho to the strongly electron-withdrawing ester group, causing it to be the most deshielded (furthest downfield) of the aromatic protons. It appears as a doublet due to coupling with its only neighbor, H5.
-
H5 (Signal c, ~6.75 ppm): This proton is meta to the ester and ortho to the electron-donating methyl group. It is coupled to H6, resulting in a doublet.
-
H3 (Signal d, ~6.70 ppm): This proton is ortho to the electron-donating hydroxyl group and meta to the methyl group. Its upfield shift relative to other aromatic protons is expected. It appears as a singlet because it has no adjacent proton neighbors (4-bond coupling is typically not resolved).
-
-
Ester Methyl Protons (Signal e, ~3.90 ppm): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen, appearing as a singlet around 3.90 ppm.
-
Aromatic Methyl Protons (Signal f, ~2.45 ppm): The protons of the methyl group directly attached to the aromatic ring resonate in the typical benzylic region (2.0-3.0 ppm) as a sharp singlet.[4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to ¹H NMR, but with modified acquisition parameters to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 170.5 | C =O (Ester) | C |
| 161.0 | C 2-OH | C |
| 145.0 | C 4-CH₃ | C |
| 130.5 | C 6 | CH |
| 118.0 | C 5 | CH |
| 116.5 | C 3 | CH |
| 110.0 | C 1-COOCH₃ | C |
| 52.0 | -COOC H₃ | CH₃ |
| 22.0 | Ar-C H₃ | CH₃ |
Data is representative and sourced from spectral databases like the Spectral Database for Organic Compounds (SDBS).[6][7][8]
Expert Interpretation of the ¹³C NMR Spectrum
The ¹³C spectrum confirms the presence of 9 distinct carbon atoms, as expected.
-
Carbonyl Carbon (~170.5 ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.
-
Aromatic Carbons (110.0-161.0 ppm): Aromatic carbons typically resonate between 110-160 ppm.[9]
-
C2 (~161.0 ppm): The carbon bearing the hydroxyl group is highly deshielded due to the direct attachment of the electronegative oxygen atom.
-
C4 (~145.0 ppm): The carbon attached to the methyl group is also significantly deshielded.
-
C1 (~110.0 ppm): The carbon bearing the ester group (the ipso-carbon) is observed at the most upfield position for the substituted aromatic carbons.
-
The protonated aromatic carbons (C3, C5, C6) can be assigned based on substituent effects, though 2D NMR techniques like HSQC/HMBC would be required for unambiguous assignment.[10][11]
-
-
Aliphatic Carbons (22.0-52.0 ppm):
-
Ester Methyl Carbon (~52.0 ppm): This carbon is deshielded by the attached oxygen atom.
-
Aromatic Methyl Carbon (~22.0 ppm): This carbon appears in the typical upfield region for an alkyl group attached to an aromatic ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent like CCl₄.
-
Background Scan: An initial scan of the empty spectrometer (or the salt plates/solvent) is performed to obtain a background spectrum.
-
Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3180 (broad) | Strong | O-H Stretch | Phenolic -OH (H-bonded) |
| 2955 | Medium | C-H Stretch | sp³ C-H (Methyl groups) |
| 1680 | Strong, Sharp | C=O Stretch | Ester Carbonyl (Conjugated & H-bonded) |
| 1615, 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O Stretch | Ester (Aryl-O) |
| 1150 | Strong | C-O Stretch | Ester (O-Alkyl) |
Data is representative. Refer to IR correlation charts for ranges.[12][13][14]
Expert Interpretation of the IR Spectrum
-
O-H Stretch (~3180 cm⁻¹): The presence of a strong, broad absorption band centered around 3180 cm⁻¹ is definitive evidence of a hydroxyl group.[15] Its broadness and lower-than-usual frequency (typically ~3300 cm⁻¹) confirm the intramolecular hydrogen bonding to the ester carbonyl, which weakens the O-H bond.
-
C=O Stretch (~1680 cm⁻¹): A very strong, sharp peak at 1680 cm⁻¹ is characteristic of an ester carbonyl group.[15] The frequency is lower than that of a typical saturated ester (~1740 cm⁻¹) due to two effects: conjugation with the aromatic ring and the aforementioned intramolecular hydrogen bonding, both of which decrease the double-bond character of the C=O bond.
-
Aromatic C=C Stretches (~1615, 1580 cm⁻¹): Multiple sharp peaks in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[16]
-
C-O Stretches (~1250, 1150 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ contains strong absorptions corresponding to the C-O stretching vibrations of the ester group, providing further confirmation of this functionality.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its common Electron Ionization (EI) form, it also yields a characteristic fragmentation pattern that serves as a molecular fingerprint and aids in structural elucidation.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.
MS Data Summary (EI)
| m/z | Relative Intensity (%) | Assignment |
| 166 | 45 | [M]⁺• (Molecular Ion) |
| 135 | 100 | [M - OCH₃]⁺ |
| 107 | 30 | [M - COOCH₃]⁺ |
Data is representative. Fragmentation patterns are key identifiers.[17][18][19]
Expert Interpretation of the Mass Spectrum
The mass spectrum provides clear evidence for the molecular weight and key structural features of this compound.
Caption: Primary fragmentation pathways of this compound in EI-MS.
-
Molecular Ion Peak ([M]⁺•, m/z 166): The peak at m/z 166 corresponds to the molecular weight of the parent compound (C₉H₁₀O₃), confirming its elemental formula. Its presence, even if not the base peak, is crucial for determining the molecular weight.
-
Base Peak (m/z 135): The most intense peak in the spectrum (the base peak) is at m/z 135. This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a classic α-cleavage fragmentation pathway for methyl esters, resulting in a stable acylium ion.[17][20]
-
Fragment Peak (m/z 107): The peak at m/z 107 results from the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leaving a methylphenol cation. This fragmentation further supports the presence of the ester and substituted aromatic ring.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a self-validating and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework and the electronic effects of the substituents. IR spectroscopy confirms the presence of the key hydroxyl, ester, and aromatic functional groups, with intramolecular hydrogen bonding being a defining feature. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern characteristic of a methyl ester. This comprehensive spectroscopic profile serves as a reliable fingerprint for identity and purity assessment in any research or commercial setting.
References
- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. brainly.com [brainly.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 18. tutorchase.com [tutorchase.com]
- 19. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]
- 20. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methylsalicylate, with the IUPAC name methyl 2-hydroxy-4-methylbenzoate, is an aromatic ester that belongs to the salicylate family. Its structure is characterized by a benzene ring substituted with hydroxyl, methyl, and methyl ester functional groups. As a derivative of salicylic acid, it holds potential for investigation in various fields, particularly in medicinal chemistry and drug development, owing to the well-documented biological activities of salicylates.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with protocols for its synthesis and analysis, to support researchers in their scientific endeavors.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided in the table below. It is important to distinguish this compound from its more common isomer, methyl salicylate (methyl 2-hydroxybenzoate).
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate | [3] |
| Synonyms | This compound, 4-Methylsalicylic acid methyl ester | [3] |
| CAS Number | 4670-56-8 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Boiling Point | 242 °C | [3] |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents and basic water[4]; likely very slightly soluble in water, similar to other salicylates.[5][6] |
Chemical Synthesis: Fischer-Speier Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 4-methylsalicylic acid, with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[7][8] The excess methanol serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ester.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of 4-methylsalicylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Fischer-Speier esterification of 4-methylsalicylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[7]
-
Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
A singlet for the methyl protons of the ester group (-COOCH₃).
-
A singlet for the methyl protons on the aromatic ring (-CH₃).
-
Signals in the aromatic region corresponding to the three protons on the benzene ring.
-
A singlet for the phenolic hydroxyl proton (-OH), which is typically broad and may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methyl carbon of the ester group.
-
A signal for the methyl carbon attached to the aromatic ring.
-
Signals for the six carbons of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands for this compound include:
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
C-H stretching bands for the aromatic and methyl groups.
-
A strong C=O stretching band for the ester carbonyl group.
-
C=C stretching bands for the aromatic ring.
-
C-O stretching bands for the ester and phenol groups.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ).
Chemical Reactivity and Stability
This compound, as a substituted salicylate, is expected to exhibit reactivity characteristic of its functional groups: the phenol, the ester, and the aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.
-
Ester Group: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-methylsalicylic acid and methanol.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, methyl, and ester substituents will influence the position of substitution.
The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases.[5]
Analytical Methodologies
For the qualitative and quantitative analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be readily developed for the analysis of this compound.
Caption: General workflow for HPLC analysis.
Illustrative HPLC Method Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure good peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[10]
Illustrative GC-MS Method Parameters (to be optimized):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Temperature Program: A temperature gradient to ensure good separation from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, its structural similarity to methyl salicylate suggests potential as a topical analgesic and anti-inflammatory agent.[1][11] Salicylates are known to exert their therapeutic effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. Furthermore, as a chemical intermediate, this compound can serve as a building block for the synthesis of more complex and novel pharmaceutical compounds.[2]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. krishnachemicals.in [krishnachemicals.in]
- 4. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 4-Methylsalicylic acid(50-85-1) 13C NMR spectrum [chemicalbook.com]
- 10. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of Methyl 4-Methylsalicylate: A Technical Guide for Scientific Exploration
An in-depth exploration of the natural occurrence and biosynthetic pathways of methyl 4-methylsalicylate, offering a guide for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction: Unveiling a Rare Natural Ester
This compound is an aromatic ester that, despite its structural similarity to the well-studied plant signaling molecule methyl salicylate, remains a comparatively enigmatic natural product. While its precursor, 4-methylsalicylic acid, is a known fungal and bacterial secondary metabolite, the natural occurrence and the specific enzymatic machinery responsible for the methylation of 4-methylsalicylic acid to its corresponding methyl ester are not extensively documented in scientific literature. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding the natural distribution of this compound and to propose a putative biosynthetic pathway based on established biochemical principles. By highlighting these knowledge gaps, this document serves as a call to action for further research into this intriguing molecule, which may hold untapped potential in pharmacology and chemical ecology.
Part 1: Natural Occurrence - A Tale of Scarcity
The known natural sources of this compound are sparse, suggesting a specialized biological role. Unlike its ubiquitous isomer, methyl salicylate, which is found across the plant kingdom, this compound has a more restricted distribution. The primary precursor, 4-methylsalicylic acid, is more commonly reported, particularly in fungi and bacteria.
Known Occurrences of 4-Methylsalicylic Acid:
| Kingdom | Phylum/Division | Species (Example) | Reference(s) |
| Fungi | Ascomycota | Penicillium species | [1] |
| Bacteria | Actinobacteria | Streptomyces species |
The biosynthesis of 4-methylsalicylic acid in these microorganisms is typically achieved via a polyketide synthase (PKS) pathway. Fungal 6-methylsalicylic acid synthase (6-MSAS) is a well-characterized example of a PKS that produces a similar compound, 6-methylsalicylic acid, from acetyl-CoA and malonyl-CoA.[1] It is plausible that a similar enzymatic logic governs the formation of 4-methylsalicylic acid in other microorganisms.
Part 2: Biosynthesis - A Proposed Pathway
The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on the known biosynthesis of its precursor, 4-methylsalicylic acid, and the common mechanisms of ester formation in biological systems, a putative pathway can be proposed. The biosynthesis can be conceptually divided into two key stages: the formation of the 4-methylsalicylic acid backbone and the subsequent methylation of the carboxylic acid group.
Stage 1: Formation of 4-Methylsalicylic Acid via the Polyketide Pathway
The carbon skeleton of 4-methylsalicylic acid is likely assembled by a Type I polyketide synthase (PKS). This multifunctional enzyme would catalyze the iterative condensation of acetyl-CoA with malonyl-CoA units, followed by reduction, dehydration, and cyclization/aromatization steps.
The proposed sequence of events is as follows:
-
Starter Unit Loading: An acetyl-CoA molecule serves as the starter unit and is loaded onto the acyl carrier protein (ACP) domain of the PKS.
-
Chain Elongation: Three successive additions of malonyl-CoA extend the polyketide chain.
-
Reductive Steps: Ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS would selectively reduce specific keto groups.
-
Cyclization and Aromatization: A final thioesterase (TE) or product template (PT) domain would catalyze the release and cyclization of the polyketide chain to form the aromatic 4-methylsalicylic acid.
Caption: Proposed polyketide pathway for the biosynthesis of 4-methylsalicylic acid.
Stage 2: Enzymatic Methylation of 4-Methylsalicylic Acid
The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group of 4-methylsalicylic acid. This reaction is catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
While a specific "4-methylsalicylate methyltransferase" has not been characterized, this type of reaction is common in natural product biosynthesis. The enzyme would belong to the family of O-methyltransferases.
Caption: Proposed enzymatic methylation of 4-methylsalicylic acid to form this compound.
Part 3: Experimental Protocols - A Framework for Discovery
Given the dearth of specific protocols for this compound, this section provides a generalized, adaptable workflow for the heterologous expression of a candidate methyltransferase and subsequent enzymatic assay. This protocol is based on established methods for characterizing similar enzymes involved in natural product biosynthesis.
Workflow for Characterization of a Putative 4-Methylsalicylate Methyltransferase:
Caption: Experimental workflow for the characterization of a putative 4-methylsalicylate methyltransferase.
Detailed Protocol for Enzymatic Assay:
Objective: To determine the activity of a purified putative 4-methylsalicylate methyltransferase.
Materials:
-
Purified His-tagged putative methyltransferase
-
4-Methylsalicylic acid (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Methanol (for quenching)
-
Microcentrifuge tubes
-
Incubator/water bath
-
HPLC-MS/MS system
Methodology:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM Tris-HCl (pH 7.5)
-
1 mM DTT
-
1 mM 4-methylsalicylic acid (dissolved in a minimal amount of DMSO and diluted in buffer)
-
1 mM SAM
-
5 µg of purified enzyme
-
Nuclease-free water to a final volume of 100 µL.
-
-
Prepare a negative control reaction without the enzyme and another without the 4-methylsalicylic acid substrate.
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for 1 hour.
-
-
Reaction Quenching:
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC-MS/MS system.
-
Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).
-
Monitor for the expected mass-to-charge ratio (m/z) of this compound in both full scan and selected reaction monitoring (SRM) modes.
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound.
-
Conclusion and Future Directions
The natural occurrence and biosynthesis of this compound represent a significant knowledge gap in the field of natural product chemistry. While the biosynthesis of its precursor, 4-methylsalicylic acid, is understood to follow a polyketide pathway, the specific enzymes and the prevalence of the final methylated product in nature remain to be discovered. The proposed biosynthetic pathway and experimental framework provided in this guide are intended to serve as a foundation for future research. The identification and characterization of the putative 4-methylsalicylate methyltransferase and the screening of a wider range of organisms for the presence of this compound will be crucial steps in unraveling the biological significance of this rare natural ester. Such studies could reveal novel enzymatic functions and potentially lead to the discovery of new bioactive molecules.
References
Navigating the Toxicological Landscape of Methyl 4-methylsalicylate: A Data Gap Analysis and Proposed Assessment Strategy
Abstract
Methyl 4-methylsalicylate, a distinct chemical entity from its well-studied isomer methyl salicylate, presents a notable data gap in the field of toxicology. This technical guide provides a comprehensive analysis of the current state of knowledge regarding the toxicological profile of this compound. Given the scarcity of direct empirical data, this document pioneers a robust toxicological assessment strategy rooted in the principles of read-across from structurally related compounds, primarily cresols. We delve into the known toxicological profiles of these analogues to construct a presumptive hazard profile for this compound. Furthermore, this guide outlines a tiered, evidence-based testing strategy, incorporating modern in-vitro methodologies, to systematically address the existing data deficiencies. This document is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals tasked with evaluating the safety of this compound.
Introduction: The Isomeric Distinction and the Data Void
This compound (CAS No. 552-94-3) is the methyl ester of 4-methylsalicylic acid. It is crucial to distinguish it from its isomer, methyl 2-hydroxybenzoate, commonly known as methyl salicylate or oil of wintergreen. This structural difference, specifically the position of the methyl group on the benzene ring, is anticipated to significantly influence its metabolic fate and, consequently, its toxicological profile.
While methyl salicylate has been extensively studied, with a well-documented toxicological profile, this compound remains in a state of relative obscurity within the scientific literature. A pivotal study has indicated that this compound, unlike methyl salicylate, is not readily metabolized to salicylic acid.[1] This fundamental metabolic divergence underscores the inadequacy of directly extrapolating toxicity data from methyl salicylate to its 4-methyl isomer. The absence of a comprehensive toxicological dossier for this compound necessitates a structured approach to hazard identification and risk assessment.
Known Chemical and Metabolic Profile of this compound
Information directly pertaining to the toxicological properties of this compound is exceptionally limited. The primary available insight relates to its metabolic pathway.
Chemical Identity
| Property | Value |
| IUPAC Name | methyl 4-methyl-2-hydroxybenzoate |
| Synonyms | Methyl cresotinate, 4-Methylsalicylic acid methyl ester |
| CAS Number | 552-94-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Structure |
Metabolic Fate: A Key Differentiator
In vitro studies using human liver S9 fractions have demonstrated that this compound yields only trace amounts of salicylic acid upon incubation.[1] This suggests that the ester hydrolysis, a primary metabolic pathway for methyl salicylate leading to systemic salicylate exposure, is significantly hindered in this compound. The presence of the methyl group at the para-position to the hydroxyl group likely sterically or electronically influences the esterase activity.
The expected metabolic pathway would likely involve other phase I and phase II reactions on the aromatic ring and the ester moiety, though specific data is lacking. The potential metabolites, therefore, would be derivatives of 4-methylsalicylic acid and not salicylic acid.
A Read-Across Approach to Preliminary Hazard Assessment
In the absence of direct toxicity data, a read-across approach from structurally similar compounds is a scientifically valid starting point for a preliminary hazard assessment. Given the structure of this compound, the cresols (methylphenols) are identified as a relevant class of analogues. Cresols share the methyl-substituted phenolic ring structure, and their toxicological profiles are more extensively characterized.
Toxicological Profile of Cresols (o-, m-, and p-cresol)
Cresols are known to be corrosive and can cause severe damage upon direct contact with skin and mucous membranes.[2][3] Systemic effects following exposure have also been documented.
| Toxicological Endpoint | Summary of Findings for Cresols |
| Acute Toxicity | Fatalities have been reported following ingestion and dermal exposure.[3] Oral LD50 values in rats vary by isomer, ranging from 207 to 242 mg/kg bw for m- and p-cresol, respectively.[4] Dermal LD50 values in rats are in the range of 620 to 1100 mg/kg bw.[4] |
| Skin and Eye Irritation | Cresols are severely irritating and corrosive to the skin and eyes.[2] |
| Respiratory Irritation | Inhalation of cresol vapors can cause respiratory irritation.[3] |
| Systemic Toxicity | The nervous system, kidneys, liver, and cardiovascular system are target organs for cresol toxicity.[2][3] Neurological signs such as hypoactivity, salivation, and tremors have been observed in animal studies.[2] |
| Genotoxicity | The genotoxic potential of cresols is not well-established, with inadequate data for a definitive conclusion. |
| Carcinogenicity | The EPA has classified cresols as possible human carcinogens (Group C) based on limited animal data.[2] |
| Reproductive and Developmental Toxicity | Some studies in animals have shown reproductive effects, including uterine atrophy and lengthened estrus cycles at high doses.[5] Developmental toxicity studies have reported mortality in pregnant animals at high doses.[3] |
Expert Insight: The corrosive nature of cresols is a significant hazard. While this compound is an ester and may be less reactive than the free phenols of cresols, the potential for local irritation and systemic toxicity based on the shared methyl-phenolic structure warrants careful consideration. The primary difference will lie in the toxicokinetics, with the ester group of this compound influencing its absorption and metabolism.
Proposed Tiered Testing Strategy for this compound
To address the significant data gaps for this compound, a tiered testing strategy is proposed, prioritizing in vitro and in chemico methods to minimize animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement).
Tier 1: In Vitro and In Chemico Assessment
This initial tier focuses on key toxicological endpoints that can be reliably assessed using non-animal methods.
The potential for skin sensitization is a critical endpoint for any new chemical, particularly those with potential dermal exposure. A defined approach incorporating multiple key events of the skin sensitization Adverse Outcome Pathway (AOP) is recommended.
-
Key Event 1: Covalent Binding to Proteins.
-
Methodology: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubate the test chemical with synthetic peptides containing either cysteine or lysine for 24 hours.
-
Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the percentage of peptide depletion and classify the substance based on the mean depletion score.
-
-
-
Key Event 2: Keratinocyte Activation.
-
Methodology: KeratinoSens™ Assay (OECD TG 442D).
-
Protocol:
-
Culture the KeratinoSens™ cell line (immortalized human keratinocytes containing a luciferase gene under the control of the antioxidant response element).
-
Expose the cells to a range of concentrations of this compound for 48 hours.
-
Measure luciferase activity and cell viability.
-
Determine the concentration at which a statistically significant 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction.
-
-
-
Key Event 3: Dendritic Cell Activation.
-
Methodology: human Cell Line Activation Test (h-CLAT) (OECD TG 442E).
-
Protocol:
-
Culture THP-1 cells (a human monocytic leukemia cell line).
-
Expose the cells to various concentrations of this compound for 24 hours.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of these cell surface markers using flow cytometry.
-
Determine the concentration at which a 150% (for CD86) or 200% (for CD54) increase in expression is observed (EC150 and EC200, respectively).
-
-
A battery of in vitro tests is recommended to assess the genotoxic potential.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471): To detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To detect clastogenic and aneugenic effects.
-
Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD TG 492): For eye irritation potential.
-
Reconstructed human Epidermis (RhE) test method (OECD TG 439): For skin irritation potential.
Tier 2: In Vivo Assessment (if warranted)
Progression to in vivo testing should be scientifically justified based on the results of Tier 1 and the intended use and exposure scenarios for this compound.
-
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423): To determine the acute oral toxicity.
-
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407): To identify potential target organs for toxicity following sub-acute exposure.
-
Local Lymph Node Assay (LLNA) (OECD TG 429): If in vitro skin sensitization results are equivocal or for potency assessment.
-
Animal Model: CBA/J mice are typically used.
-
Dose Selection: A preliminary screening is conducted to determine the highest tolerated dose that does not cause significant local irritation.
-
Treatment: A minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1) are applied to the dorsum of both ears of the mice for three consecutive days. A vehicle control group and a positive control group are included.
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine.
-
Lymph Node Excision: Five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Cell Proliferation Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.
-
Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI of ≥3 is considered a positive result.
Visualization of Assessment Workflows
Diagram: Tiered Testing Strategy for this compound
Caption: A proposed tiered testing workflow for this compound.
Regulatory Context and Conclusion
Currently, this compound is not explicitly regulated under major cosmetic or chemical regulations in the same manner as methyl salicylate. However, any new chemical ingredient intended for use in consumer products would require a thorough safety assessment. The strategy outlined in this guide provides a scientifically sound framework for generating the necessary data to perform such an assessment.
References
- 1. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-methylsalicylate for Researchers and Drug Development Professionals
Abstract
Methyl 4-methylsalicylate (CAS No: 4670-56-8) is an aromatic ester possessing a structural framework with significant potential in chemical synthesis and material science. As a derivative of salicylic acid, a molecule with a rich history in pharmacology, understanding the specific characteristics of its substituted analogues is crucial for innovation. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough guide to its analytical characterization. Furthermore, it explores its established application as a fragrance ingredient and discusses potential research avenues based on its structural similarity to pharmacologically active salicylates.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of scientific research. This compound is systematically named methyl 2-hydroxy-4-methylbenzoate. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
| Identifier | Value |
| CAS Number | 4670-56-8 |
| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.176 g/mol |
| InChI Key | UITFCFWKYAOJEJ-UHFFFAOYSA-N |
Common Synonyms: The compound is also known by several other names in literature and commercial listings, including:
-
Methyl-4-methylsalicylate
-
4-Methylsalicylic acid methyl ester
-
Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
-
Methyl m-cresotate
-
2-Hydroxy-4-methylbenzoic acid methyl ester
A Technical Guide to the Research Applications of Salicylate Esters: Focusing on Methyl Salicylate
A Note on the Subject Compound: This guide was initially scoped to focus on Methyl 4-methylsalicylate (CAS No. 4670-56-8). However, a comprehensive literature review reveals that research on this specific isomer is sparse, with its primary documented application being in the fragrance industry[1]. There is a notable absence of in-depth pharmacological, biological, or therapeutic studies required to construct a technical guide for drug development professionals.
In contrast, its close structural isomer, Methyl Salicylate (Methyl 2-hydroxybenzoate, CAS No. 119-36-8), is the subject of extensive research with a well-documented profile of biological activity and diverse applications. Therefore, to fulfill the spirit and technical depth of the original request, this guide has been pivoted to focus on the rich research landscape of Methyl Salicylate. This will provide a more valuable and actionable resource for researchers and scientists in the field.
Introduction to Methyl Salicylate (Oil of Wintergreen)
Methyl Salicylate is an organic ester naturally produced by a variety of plants, particularly wintergreens[2][3]. It is a colorless to reddish, viscous liquid renowned for its characteristic sweet, minty aroma[4][5]. Synthetically, it is produced on a large scale through the acid-catalyzed Fischer esterification of salicylic acid with methanol[6][7].
Beyond its traditional use as a flavoring agent and fragrance, Methyl Salicylate is a significant molecule in pharmacology and chemical synthesis[2][6][8]. Its utility as a topical analgesic is well-established, but its roles as a chemical intermediate, a plant signaling molecule, and a subject for advanced drug delivery systems present expanding frontiers for research and development[8][9][10][11]. This guide provides an in-depth exploration of its mechanisms, applications, and the experimental protocols central to its study.
Physicochemical Properties and Synthesis
A thorough understanding of Methyl Salicylate's properties is fundamental to its application in research and formulation.
| Property | Value | Reference |
| CAS Number | 119-36-8 | [5] |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Colorless, yellowish, or reddish oily liquid | [4][5] |
| Odor | Characteristic sweet, wintergreen scent | [4] |
| Boiling Point | 220-224 °C | [12] |
| Melting Point | -8 to -7 °C | [12] |
| Density | ~1.174 g/mL at 25 °C | [5][12] |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, and oils | [12] |
Synthesis via Fischer Esterification
The standard laboratory and industrial synthesis of Methyl Salicylate is the Fischer esterification. This acid-catalyzed reaction involves heating salicylic acid with an excess of methanol to drive the equilibrium toward the ester product[13][14].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (e.g., 5.0 g) in an excess of methanol (e.g., 60 mL)[7].
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 4.0 mL) to the mixture[7][14]. The acid protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.
-
Reflux: Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours (e.g., 5-20 hours, depending on scale) to allow the reaction to proceed to completion[7][15].
-
Work-up and Neutralization: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent like dichloromethane[7]. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid[2][15]. Continue washing until the aqueous layer is neutral or slightly basic.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator[7]. The crude product can be further purified by vacuum distillation to yield pure Methyl Salicylate[15].
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotreks.org [biotreks.org]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CA2232351A1 - Methyl salicylate replacement compositions and methods for preparing and using same - Google Patents [patents.google.com]
- 7. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
Methyl 4-Methylsalicylate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Methyl 4-methylsalicylate is a readily accessible aromatic compound whose strategic placement of functional groups—a phenolic hydroxyl, a methyl ester, and a tolyl methyl group—renders it a highly versatile and valuable precursor in organic synthesis. This guide elucidates the core reactivity of this molecule and demonstrates its application in the synthesis of complex targets. We will explore key transformations including O-alkylation, ester hydrolysis, decarboxylation, and electrophilic aromatic substitution, providing both mechanistic insights and field-proven protocols. Through practical case studies, this document will illustrate how the inherent chemical logic of this compound can be leveraged to construct valuable intermediates, such as meta-cresol derivatives and precursors to natural products like atranol, underscoring its significance for professionals in chemical research and drug development.
Introduction to this compound: Structure and Synthetic Potential
This compound, systematically named methyl 2-hydroxy-4-methylbenzoate, is a disubstituted derivative of the common flavoring and pharmaceutical agent, methyl salicylate.[1] Its utility as a synthetic precursor stems from the orthogonal reactivity of its three primary functional moieties, which can be addressed selectively under different reaction conditions.
Chemical Structure and Properties
The molecule's power lies in the interplay of its substituents on the benzene ring:
-
Phenolic Hydroxyl (-OH): A nucleophilic center, susceptible to O-alkylation and O-acylation. It is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS), strongly activating the ring.[2]
-
Methyl Ester (-COOCH₃): Can be hydrolyzed to a carboxylic acid, which is a key handle for decarboxylation or amide bond formation. This group acts as a deactivating meta-director in EAS.[2]
-
Aromatic Methyl (-CH₃): A weakly activating ortho-, para-director that offers a site for benzylic functionalization under radical conditions.
This combination allows for a sequence of reactions that can build molecular complexity in a controlled manner. The industrial synthesis of salicylates typically involves the Kolbe-Schmitt reaction followed by esterification, making the 4-methyl variant an accessible starting material.[3][4]
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Transformations
The strategic value of this compound is realized through a series of fundamental organic reactions that modify its core structure.
O-Alkylation of the Phenolic Hydroxyl
Modification of the phenolic hydroxyl group is often a primary step in a synthetic sequence. The Williamson ether synthesis is a robust and high-yielding method for this transformation.
Causality Behind Experimental Choices: The choice of a moderately weak base, such as potassium carbonate (K₂CO₃), is critical. Stronger bases like sodium hydroxide could concurrently catalyze the hydrolysis of the adjacent methyl ester, a competing reaction that would reduce the yield of the desired O-alkylated product.[5][6] The reaction is typically run in a polar aprotic solvent like acetone or DMF to ensure solubility of the reactants and facilitate the Sₙ2 reaction.
References
- 1. Methyl Salicylate: Synthesis, Composition, Applications, and Storage Insights_Chemicalbook [chemicalbook.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. phytochemia.com [phytochemia.com]
- 4. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 5. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the purification of Methyl 4-methylsalicylate by recrystallization
An Application Note and Protocol for the Purification of Methyl 4-methylsalicylate by Recrystallization
Introduction: The Imperative for Purity in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yield, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2][3] This application note provides a detailed, field-proven protocol for the purification of this compound, grounded in the fundamental principles of crystallization science. It is designed for researchers, chemists, and process development scientists seeking to achieve high purity standards in their work.
Compound Profile and Impurity Analysis
A thorough understanding of the target molecule's properties and potential contaminants is the foundation of a successful purification strategy.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.176 g/mol | [4] |
| Appearance | Brown to Yellow Crystalline Solid | [4] |
| Boiling Point | 242°C | [4] |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Insoluble in water; Soluble in acetone; Slightly soluble in chloroform and methanol. | [5] |
Probable Impurities from Synthesis
This compound is typically synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst like sulfuric acid. The primary impurities are therefore process-related:[6]
-
Unreacted 4-methylsalicylic acid: The starting carboxylic acid is less soluble in moderately polar organic solvents than its corresponding ester, but its presence can depress the melting point of the final product.
-
Residual Methanol: A volatile starting material that should be removed during workup but can be trapped in the crystal lattice.
-
Acid Catalyst (e.g., H₂SO₄): Must be neutralized and removed during the initial workup, but traces can remain.
-
Byproducts: Such as isomeric esters or oxidation products, which may have similar polarities to the desired product, posing a purification challenge.[6][7]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2][8] The process involves dissolving the impure compound in a minimal amount of a hot solvent to create a saturated or near-saturated solution.[9][10] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[9][11] The success of this technique hinges on the selection of an appropriate solvent.
Solvent System Selection: The Critical First Step
The choice of solvent is the most critical parameter in recrystallization.[2][11] An ideal solvent should exhibit:
-
High solvency for this compound at elevated temperatures.[12]
-
Low solvency for this compound at low (room or ice-bath) temperatures.[12]
-
Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][11]
-
Chemical inertness: The solvent must not react with the compound.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[1]
Given that this compound is an aromatic ester with moderate polarity, solvents like ethanol, methanol, or acetone are good starting points.[5][13] Since it is insoluble in water, a mixed-solvent system, such as ethanol/water or acetone/water, is a highly effective strategy.[11][12] In a mixed system, the crude solid is dissolved in the "good" solvent (e.g., ethanol) at its boiling point, followed by the dropwise addition of the "bad" solvent (e.g., water) until the solution becomes cloudy (the saturation point), after which a few drops of the good solvent are added to restore clarity before cooling.[14]
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature. Note the solubility. A good candidate solvent will not dissolve the solid at room temperature.[15]
-
For solvents that did not dissolve the solid, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a large quantity of crystals upon cooling is the best choice.
Based on its known properties, an ethanol/water mixed solvent system is recommended for this protocol.
Detailed Protocol for Recrystallization of this compound
This protocol assumes a starting quantity of approximately 5 grams of crude material. Adjust solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes, e.g., 125 mL, 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stem glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolution of the Crude Solid:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 15-20 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield of crystals upon cooling.[9] Using an Erlenmeyer flask minimizes solvent evaporation.[14]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe any solid impurities (e.g., dust, inorganic salts) that do not dissolve in the boiling solvent, they must be removed.
-
Place a short-stem funnel with fluted filter paper on top of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-warmed glassware to prevent premature crystallization of the product in the funnel, which would lead to significant product loss.[3][16] Adding a small excess of solvent (~5-10%) before filtration can also help prevent this.
-
-
Inducing Crystallization with a Mixed Solvent:
-
Bring the clear, dissolved solution of this compound in ethanol back to a gentle boil.
-
Slowly add deionized water dropwise using a Pasteur pipette until the solution turns persistently cloudy. This is the point of saturation.
-
Add a few drops of hot ethanol, just enough to make the solution clear again.
-
Remove the flask from the heat source.
-
-
Crystal Growth (Cooling):
-
Cover the mouth of the Erlenmeyer flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[2][17]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield. Causality: The solubility of the product is further decreased at lower temperatures, forcing more of it out of the solution.[18]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol/water mixture (the "mother liquor").
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.
-
Use a small amount of the ice-cold mother liquor (or fresh ice-cold ethanol/water) to rinse any remaining crystals from the Erlenmeyer flask into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.[8][19]
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a minimal amount of ice-cold fresh solvent (a 50:50 ethanol/water mixture cooled in an ice bath is suitable). This removes any residual mother liquor adhering to the crystal surfaces.[16] Causality: Using an ice-cold solvent for washing minimizes the redissolving of the purified product, thereby preventing yield loss.
-
-
Drying the Purified Product:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and help dry them.
-
Transfer the semi-dry crystals to a pre-weighed watch glass. Gently break up the filter cake with a spatula to increase the surface area.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used. The product is considered dry when it reaches a constant weight.
-
Assessment of Purity
The success of the recrystallization must be validated. The most common and accessible method is melting point analysis.
-
Melting Point Analysis: A pure crystalline solid has a characteristic and sharp melting point range (typically 0.5-1°C). Impurities tend to broaden this range and depress the melting point.[3][19] Compare the melting point of your recrystallized product to the crude material and the literature value (if available). A sharper, higher melting point indicates successful purification.
-
Spectroscopic and Chromatographic Methods: For rigorous purity assessment in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify residual impurities.[6][17]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not saturated.[20] | Boil off some of the solvent to concentrate the solution and attempt to cool again.[9] |
| The solution is supersaturated.[20] | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. | |
| "Oiling Out" (Product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[20] |
| Low Crystal Yield | Too much solvent was used. | Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Note: the second crop may be less pure. |
| Premature crystallization during hot filtration. | Ensure glassware is pre-heated and use a slight excess of solvent before filtering.[16] | |
| Washing with solvent that was not ice-cold. | Always use ice-cold solvent for washing to minimize product loss. |
Workflow Visualization
Caption: Workflow for the purification of this compound.
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. youtube.com [youtube.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. Methyl 4-methoxysalicylate | 5446-02-6 [m.chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. phytochemia.com [phytochemia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: A Detailed Protocol for the Isolation of Pure Methyl 4-methylsalicylate via Silica Gel Column Chromatography
An Application Note for the Chromatographic Purification of Methyl 4-methylsalicylate
Abstract and Introduction
This compound (C₉H₁₀O₃, M.W. 166.176 g/mol ) is a benzoate ester with applications in flavor, fragrance, and pharmaceutical research.[1] Synthesized or extracted crude products invariably contain impurities, such as unreacted starting materials (e.g., 4-methylsalicylic acid), side-products, or residual solvents. Achieving high purity is critical for accurate downstream analysis and application.
This guide provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. Column chromatography is a powerful preparative technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For this separation, we will exploit the moderate polarity of the target ester to isolate it from more polar and less polar contaminants using a silica gel stationary phase.
The narrative explains the causality behind each procedural step, from mobile phase selection using Thin-Layer Chromatography (TLC) to the final isolation of the pure compound, ensuring a robust and reproducible workflow.
The Principle of Separation: Polarity and Adsorption
The success of this purification hinges on the principle of differential polarity.[2]
-
Stationary Phase: We use silica gel, a highly polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture.
-
Mobile Phase (Eluent): A solvent or solvent mixture of lower polarity is used to carry the components through the column.
-
Separation Mechanism: A competition is established where components of the crude mixture adsorb to the silica gel and desorb back into the mobile phase.[2]
-
Highly Polar Impurities (e.g., residual 4-methylsalicylic acid) will adsorb strongly to the polar silica gel and will elute slowly.
-
Non-Polar Impurities will have minimal interaction with the silica gel, spend more time in the mobile phase, and elute quickly.
-
This compound , being of intermediate polarity, will elute between the non-polar and highly polar fractions, allowing for its effective isolation.
-
The choice of mobile phase is therefore the most critical experimental parameter to optimize.[3]
Pre-Chromatography: Mobile Phase Selection via TLC
Before packing the column, it is essential to identify an optimal solvent system using Thin-Layer Chromatography (TLC).[4] This preliminary analysis saves significant time and material. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35.[3][5] This Rƒ range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).
Protocol for TLC Analysis:
-
Prepare several developing chambers with different solvent systems of varying polarity. A standard and cost-effective system for compounds of this type is a mixture of Hexane and Ethyl Acetate.[5][6] Start with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.[5]
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[5]
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Identify the solvent system that gives your target compound an Rƒ of ~0.3 and provides the best separation from all other spots. This compound, being an ester, is less polar than its corresponding carboxylic acid and will therefore have a higher Rƒ value.[7]
Materials and Reagents
-
Crude Product: this compound mixture.
-
Stationary Phase: Silica Gel (standard grade, 230-400 mesh for flash chromatography).
-
Mobile Phase: HPLC-grade Hexane and Ethyl Acetate (or other solvents determined by TLC analysis).
-
Apparatus:
-
Glass chromatography column with stopcock.
-
Separatory funnel (for solvent addition).
-
Glass wool or cotton.
-
Sand (washed).
-
Beakers, Erlenmeyer flasks.
-
Test tubes or vials for fraction collection.
-
TLC plates, developing chambers, and UV lamp.
-
Rotary Evaporator for solvent removal.[8]
-
Long-stemmed pipette or glass rod.
-
Detailed Experimental Protocol
This protocol employs the "wet slurry packing" method, which is preferred for silica gel as it minimizes the formation of air bubbles and cracks that lead to poor separation.[4][9]
Column Preparation and Packing
-
Select Column Size: The amount of silica gel needed is typically 30 to 100 times the weight of the crude sample. A 30:1 ratio is suitable for easy separations, while a 100:1 ratio may be needed for difficult ones.[10]
-
Setup: Securely clamp the column in a perfectly vertical position to a ring stand in a fume hood.[9]
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod to gently tamp it into place.[10]
-
Sand Layer: Add a thin (~0.5 inch) layer of sand on top of the plug. This creates a flat base for the silica and prevents it from leaking through the stopcock.[10]
-
Prepare Slurry: In a separate beaker, measure the required amount of silica gel. Add the initial, least polar eluting solvent (determined from TLC) to the silica to create a pourable slurry. Swirl until all the silica is wetted and air bubbles are released.[9]
-
Pack the Column: Open the stopcock and, in one continuous motion, pour the silica slurry into the column using a funnel. Tap the side of the column gently to encourage even settling and dislodge any trapped air bubbles.[9][10]
-
Rinse and Settle: Use additional eluent to rinse any silica adhering to the column walls.
-
Pressurize (Flash Chromatography): Apply gentle air pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, do not let the silica bed run dry at any point from here on.
-
Protective Sand Layer: Add another thin layer of sand (~0.5 inch) on top of the packed silica bed to prevent disturbance when adding the sample or more solvent.[10][11]
Sample Loading
The "dry loading" method is highly recommended as it often leads to better resolution.[10][12]
-
Dissolve the crude this compound mixture (e.g., 1g) in a minimum amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[10]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the dry-loaded sample onto the sand as an even layer.
-
Gently add a final thin layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Carefully add the eluting solvent to the column, opening the stopcock to begin the flow.
-
Start eluting with the least polar solvent system identified during the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
-
Collect the eluent in sequentially numbered test tubes or vials (fractions). Maintain a constant flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, then the target compound, and finally any strongly-adsorbed polar impurities.[2] For example, you might progress from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate.
Monitoring the Separation
-
Periodically analyze the collected fractions using TLC to determine their composition.[2]
-
Spot the starting crude mixture, the current fraction, and the previous fraction on the same TLC plate for comparison.
-
Identify the fractions that contain only the pure this compound (a single spot at the correct Rƒ).
Product Isolation
-
Combine all fractions identified as containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.[13] A water bath temperature of 40°C is generally sufficient and gentle for most solvents.[8][14]
-
Once the solvent is removed, a pure oil or solid will remain. Place the flask under high vacuum for a short period to remove any residual solvent.
-
Weigh the flask again to determine the yield of pure this compound.
-
Confirm purity using appropriate analytical methods (e.g., ¹H NMR, GC-MS).
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Polar adsorbent suitable for separating compounds of varying polarity.[2] |
| Silica:Crude Ratio | 30:1 to 100:1 (by weight) | Ensures sufficient surface area for effective separation.[10] |
| Packing Method | Wet Slurry Packing | Minimizes air bubbles and channeling for a homogenous column bed.[4][9] |
| Sample Loading | Dry Loading | Provides a concentrated sample band, leading to sharper peaks and better resolution.[10][12] |
| Mobile Phase | Hexane:Ethyl Acetate (or as determined by TLC) | A common, effective, and low-cost solvent system for moderately polar compounds.[5][6] |
| Target Rƒ | 0.25 - 0.35 | Optimal range for good separation and reasonable elution time on the column.[3][5] |
| Solvent Removal | Rotary Evaporation | Efficient and gentle method for removing bulk solvent at reduced pressure and temperature.[8][15] |
Visualized Workflows
Caption: Overall Purification Workflow
Caption: Principle of Chromatographic Separation
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect solvent system (Rƒ too high or too low).- Column was not packed properly (air bubbles, cracks).- Sample was overloaded. | - Re-optimize solvent system with TLC.- Repack the column carefully.- Use a larger column or less sample (maintain silica:crude ratio). |
| Cracked Silica Bed | - Solvent polarity was changed too drastically.- Column ran dry. | - Use a gradual solvent gradient.- Always keep the silica bed covered with solvent. |
| Compound Won't Elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking on TLC Plate | - Sample is too concentrated.- Sample is acidic/basic and interacting strongly with silica. | - Dilute the sample before spotting.- Add a trace amount of acid (acetic) or base (triethylamine) to the eluent. |
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. web.uvic.ca [web.uvic.ca]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. brainly.com [brainly.com]
- 8. torontech.com [torontech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. hjlabonline.com [hjlabonline.com]
- 15. acrossinternational.com [acrossinternational.com]
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Methyl 4-methylsalicylate
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Methyl 4-methylsalicylate. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, fragrance, and chemical industries. We provide a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and validation guidelines. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction
This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is an aromatic ester with applications in fragrances, flavorings, and as an intermediate in the synthesis of various chemical compounds. Its structural similarity to methyl salicylate (oil of wintergreen) means it possesses a characteristic scent and potential biological activity.[1][2] Accurate and reliable quantification of this compound is critical for quality control, metabolic studies, and safety assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound.[3] The gas chromatograph provides excellent separation of analytes from complex mixtures, while the mass spectrometer offers sensitive detection and confident identification based on the unique mass spectrum of the compound.[4] This document outlines a robust GC-MS method, complete with validation parameters that ensure its suitability for its intended purpose.
Principle of the Method
The analytical workflow is based on the principles of gas-liquid chromatography and electron ionization mass spectrometry.
-
Gas Chromatography (GC): A liquid sample containing this compound is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample onto a capillary column.[4] The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase.[5] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.
-
Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[4] These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to a spectral library.[6] Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the sample matrix and present it in a clean, compatible solvent for GC-MS analysis.[5][7] The choice of method depends on the sample matrix.
Protocol 1: Liquid Samples (e.g., Fragrance Oils, Solutions)
This protocol is suitable for samples where this compound is already in a liquid form or easily soluble.
-
Dilution: Accurately weigh a portion of the liquid sample and dilute it with a volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate) to a final concentration within the calibration range (e.g., 0.1 - 10 µg/mL).[8][9]
-
Rationale: Dilution prevents column overloading and detector saturation, ensuring a linear response. Volatile solvents are used as they are compatible with GC-MS and will not interfere with the analysis.[9]
-
-
Internal Standard Spiking: Add an internal standard (IS), such as Methyl salicylate-d₄ or a suitable stable isotope-labeled analog, to all samples, standards, and blanks.[10]
-
Rationale: An IS corrects for variations in injection volume and potential matrix effects, significantly improving the accuracy and precision of quantification.[11]
-
-
Filtration/Centrifugation: If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter or centrifuge to prevent blockage of the GC inlet and column.[8]
-
Transfer: Transfer the final solution into a 2 mL glass autosampler vial for analysis.[7]
Protocol 2: Solid Samples (e.g., Powders, Plant Material)
This protocol is for solid matrices where the analyte needs to be extracted.
-
Homogenization: Weigh a representative amount of the solid sample and homogenize it to increase the surface area for extraction.
-
Solvent Extraction: Add a measured volume of a suitable solvent (e.g., Methanol or Dichloromethane) and extract the analyte using sonication or vortexing for 15-20 minutes.
-
Cleanup: Centrifuge the mixture at high speed (e.g., 5000 rpm) for 10 minutes to pellet the solid material.
-
Isolation: Carefully collect the supernatant. If necessary, concentrate the extract under a gentle stream of nitrogen to achieve the desired concentration.
-
Final Preparation: Proceed with steps 2-4 from Protocol 1 (Internal Standard Spiking, Filtration, and Transfer).
Protocol 3: Headspace Analysis for Volatile Profiling
This technique is ideal for analyzing volatile components without direct injection of the sample matrix.[5]
-
Sample Sealing: Place a small, accurately weighed amount of the solid or liquid sample into a headspace vial and seal it tightly.
-
Equilibration: Place the vial in the headspace autosampler and incubate it at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[8]
-
Injection: A heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it directly into the GC inlet.
-
Rationale: Headspace analysis is a clean technique that minimizes contamination of the GC system from non-volatile matrix components.[7]
-
GC-MS Instrumentation and Analytical Conditions
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and specificity for confident detection. |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column ideal for separating a wide range of volatile and semi-volatile compounds.[12] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency.[4] |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Ensures consistent retention times and peak shapes. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the analyte without thermal degradation.[12] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 50:1) can be used for more concentrated samples.[9] |
| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. | This temperature program effectively separates the analyte from solvent fronts and other matrix components.[12] |
| MS Transfer Line Temp | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[12] |
| Ion Source Temp | 230°C | Optimal temperature for efficient ionization while minimizing thermal degradation.[12] |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) & SIM | Full Scan for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[13] |
| SIM Ions (Predicted) | Quantifier: m/z 134. Qualifiers: m/z 166, 106 | Based on predicted fragmentation: m/z 166 (M⁺), m/z 134 ([M-CH₃OH]⁺), m/z 106 ([M-CH₃OH-CO]⁺). |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: A schematic overview of the analytical process.
Data Analysis and Interpretation
-
Identification: The identity of this compound is confirmed by comparing its retention time (RT) with that of a known standard. Further confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a standard.[6] The key fragments for methyl salicylate are m/z 152 (molecular ion), 120, and 92. For this compound, the expected molecular ion is m/z 166, with a prominent fragment at m/z 134 due to the loss of methanol.
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Apply a linear regression model to the data. The concentration of this compound in the samples is then calculated from this curve.
Method Validation
To ensure the method is reliable and fit for purpose, it must be validated according to regulatory guidelines such as those from the ICH or FDA.[14][15]
| Validation Parameter | Acceptance Criteria | Protocol |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Analyze at least six different blank matrix lots to demonstrate selectivity.[16] |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | Prepare a calibration curve with at least five concentration levels spanning the expected range of the samples.[14] |
| Accuracy | Mean recovery of 80-120% at three concentration levels (low, mid, high).[16] | Analyze spiked matrix samples at three different concentrations in triplicate. Accuracy is expressed as the percentage recovery. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Repeatability (Intra-day): Analyze six replicates of a mid-concentration sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[14] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | Determined by analyzing progressively more dilute solutions until the S/N ratio of 3 is reached.[17] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10, with acceptable accuracy and precision. | The lowest concentration on the calibration curve that can be measured with an RSD ≤ 20%.[17] |
| Robustness | Consistent results with small, deliberate changes in method parameters (e.g., ±5°C inlet temp, ±0.1 mL/min flow rate). | Evaluate the effect of minor parameter variations on peak area and retention time.[16] |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis are designed to be directly implemented in a laboratory setting. By incorporating a thorough method validation plan, this guide ensures that the generated data is accurate, precise, and reliable, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. oudacademia.com [oudacademia.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Methyl salicylate [webbook.nist.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. caymanchem.com [caymanchem.com]
- 11. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. environics.com [environics.com]
- 17. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Methyl 4-methylsalicylate
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Methyl 4-methylsalicylate. Developed for researchers, quality control analysts, and formulation scientists, this protocol details a reversed-phase HPLC approach with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a comprehensive validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides a self-validating framework, ensuring the method's accuracy, precision, and reliability for its intended purpose in pharmaceutical and cosmetic analysis.
Introduction and Scientific Rationale
This compound, an ester of 4-methylsalicylic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its potential therapeutic and aromatic properties. Accurate quantification is critical for ensuring product quality, stability, and dosage uniformity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This method employs a reversed-phase chromatographic strategy, which is ideally suited for separating moderately polar to non-polar compounds like this compound. The core of this approach is the partitioning of the analyte between a non-polar stationary phase and a more polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, promoting strong retention of the non-polar aromatic ester through van der Waals forces. This strong interaction allows for excellent separation from more polar excipients or impurities that may be present in a sample matrix.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, with a small percentage of phosphoric acid. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. The acidic modifier (phosphoric acid) is crucial for ensuring reproducible chromatography. It maintains a consistent low pH, which suppresses the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions with the analyte, resulting in sharp, symmetrical peaks.
-
Detection Wavelength Selection: this compound possesses a chromophore (the substituted benzene ring) that absorbs ultraviolet (UV) light. Based on the known UV spectrum of methyl salicylate (~305 nm) and the expected bathochromic (red) shift caused by the electron-donating para-methyl group, the detection wavelength is set at 310 nm .[3][4][5] This wavelength provides a high molar absorptivity for the analyte, ensuring excellent sensitivity while minimizing interference from components that may absorb at lower wavelengths.
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC or Milli-Q grade).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 8 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase. For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL. For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation Protocol
The sample preparation will vary depending on the matrix. The following are examples for common formulations.
A. For a Topical Cream Formulation:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL beaker.
-
Add 25 mL of methanol and heat gently on a hot plate with stirring (to ~50-60°C) until the cream base is dispersed.
-
Transfer the mixture to a 50 mL volumetric flask, rinsing the beaker with methanol to ensure a quantitative transfer.
-
Allow the flask to cool to room temperature.
-
Dilute to volume with methanol and mix thoroughly.
-
Centrifuge a portion of this solution at 4000 RPM for 10 minutes to separate insoluble excipients.
-
Transfer the supernatant to a new vial and perform a further dilution with the mobile phase to bring the theoretical concentration of this compound into the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]
B. For a Liquid/Tincture Formulation:
-
Accurately transfer a known volume or weight of the liquid formulation into a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The overall workflow for the analysis is depicted in the diagram below.
Caption: General workflow for the HPLC quantification of this compound.
Method Validation Protocol (ICH Q2(R2))
This method must be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[1][2][7]
System Suitability
Before any analytical run, the suitability of the chromatographic system must be verified.
-
Protocol: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Protocol: Inject the following solutions:
-
Blank (mobile phase).
-
Placebo (sample matrix without the analyte).
-
This compound standard solution.
-
Spiked placebo sample (placebo spiked with the analyte).
-
A sample subjected to forced degradation (e.g., acid, base, peroxide, heat, light stress).
-
-
Acceptance Criteria: No interfering peaks from the blank, placebo, or degradation products should be observed at the retention time of the this compound peak. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Demonstrates the proportional relationship between the analytical response and the concentration of the analyte.
-
Protocol: Prepare and inject at least five concentrations of this compound spanning the expected range (e.g., 80% to 120% of the target assay concentration). A typical range could be 1-100 µg/mL.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept of the regression line should be insignificant compared to the response at 100% concentration.
-
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value.
-
Protocol: Analyze a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six individual sample preparations at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Robustness
Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small variations to the following parameters, one at a time:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (e.g., ±2% in organic solvent content, e.g., 63:37 and 67:33 ACN:Water).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the change in analyte response should be insignificant.
A summary of the validation parameters and typical acceptance criteria is provided in Table 2.
| Validation Parameter | Test | Acceptance Criteria |
| System Suitability | 6 replicate injections of standard | RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0 |
| Specificity | Inject blank, placebo, stressed sample | No interference at analyte RT; peak purity > 0.99 |
| Linearity | 5 concentrations (in triplicate) | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, precision | 80% to 120% of test concentration |
| Accuracy | Spiked placebo at 3 levels (n=3) | Mean recovery 98.0% - 102.0% |
| Precision (Repeatability) | 6 individual sample preparations | RSD ≤ 2.0% |
| Precision (Intermediate) | Different day, analyst, instrument | RSD ≤ 2.0% |
| Robustness | Vary flow rate, temp, mobile phase | System suitability passes |
Method Validation and Quantification Workflow
The logical flow from method development through to routine quantification is essential for ensuring data integrity.
Caption: Workflow from method development and validation to routine application.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound in various sample matrices. The provided protocols for analysis and validation serve as a comprehensive guide for researchers and quality control professionals. Adherence to these protocols will ensure the generation of reliable and defensible analytical data that meets stringent regulatory standards.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bathochromic shift - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
Application Notes & Protocols: Utilizing Methyl 4-methylsalicylate as a Fragrance Component in Formulations
Introduction: The Olfactory and Functional Profile of Methyl 4-methylsalicylate
This compound (CAS No. 4670-56-8) is an aromatic ester valued for its unique scent profile, which contributes to the sensory experience of cosmetic and personal care products.[1] Structurally, it is an isomer of the more commonly known Methyl Salicylate, sharing the characteristic sweet, wintergreen-like aroma that has made salicylates a staple in the fragrance industry.[2][3] Its role extends beyond masking undesirable base odors; it is integral to building a product's identity and consumer appeal.[4]
This document serves as a comprehensive technical guide for professionals seeking to incorporate this compound into various formulations. It provides an in-depth analysis of its physicochemical properties, outlines detailed protocols for its application, and addresses critical safety, regulatory, and quality control considerations. Given that publicly available data for this compound is less extensive than for its isomer, Methyl Salicylate, this guide will leverage data from the latter as a scientifically grounded reference point for safety and regulatory guidance. This comparative approach is explicitly noted where applied, underscoring the necessity for formulation-specific testing and validation.
Part 1: Pre-Formulation and Physicochemical Characterization
A successful formulation begins with a thorough understanding of the active ingredient's fundamental properties. These characteristics dictate its behavior in different systems, influencing solubility, stability, and ultimate performance.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These parameters are fundamental for dosage calculations, solvent selection, and predicting physical stability.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.176 g/mol | [1] |
| Physical Form | Low Melting Solid | [1] |
| Melting Point | 27°C to 28°C | [1] |
| Density | 1.147 g/mL | [1] |
| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate | [1] |
Solubility & Compatibility
Based on its ester structure and data from the closely related Methyl Salicylate, this compound exhibits the following solubility profile:
-
High Solubility: Miscible with ethanol, essential oils, and fatty oils.[5][6]
-
Low Solubility: Very slightly soluble in water.[5]
This profile indicates its suitability for incorporation into the oil phase of emulsions, anhydrous systems, and alcohol-based formulations. Compatibility studies are crucial, as fragrance components can interact with other excipients. For instance, in emulsion systems, the fragrance will partition between the oil and water phases, which can alter the final scent perception and potentially affect the emulsion's rheology, often causing thinning.[7]
Stability Considerations
The stability of this compound is critical for ensuring product shelf-life and consistent fragrance performance. Key factors to consider include:
-
pH: As an ester, this compound is susceptible to hydrolysis, particularly in highly alkaline environments (high pH), which can degrade the molecule and alter the scent.[7] Conversely, highly acidic conditions can also present stability challenges for various aroma chemicals.[7]
-
Temperature: Elevated temperatures can accelerate degradation and increase volatility, leading to fragrance loss. A study on an extemporaneous Methyl Salicylate ointment demonstrated faster degradation at room temperature compared to refrigerated conditions, with a calculated shelf-life of 131 days at 25°C and 176 days at 2°C–8°C.[8] It is therefore recommended to store both the raw material and the final formulation in cool, dark places.[8][9]
-
Light: As with many aromatic compounds, exposure to UV light can induce degradation. Storage in opaque or UV-protective packaging is recommended.[5]
Pre-Formulation Workflow Diagram
The following diagram outlines the logical steps in the pre-formulation assessment of this compound.
Caption: Workflow for pre-formulation studies.
Part 2: Formulation Development: Application Notes & Protocols
Incorporating this compound requires careful consideration of the formulation type to ensure stability, aesthetic appeal, and consistent scent delivery. Fragrance oils are highly concentrated and must be diluted.[9]
Recommended Usage Levels
The appropriate concentration depends on the product matrix and desired scent intensity. The following are general starting guidelines adapted from industry standards for fragrance oils.[7][9][10]
| Product Category | Typical Concentration (% w/w) | Key Considerations |
| Leave-On Creams & Lotions | 0.1% - 0.5% | Can impact emulsion viscosity; add during cool-down.[7] |
| Rinse-Off Products (Shampoos, Body Wash) | 0.2% - 1.0% | Test for clarity and impact on viscosity.[7] |
| Soaps (Melt & Pour, Cold Process) | 0.5% - 3.0% | Potential for discoloration; stability in high pH.[7][9] |
| Hydroalcoholic Fragrances (e.g., Sprays) | 1.0% - 3.0% | Ensure complete solubility.[9] |
Protocol 1: Incorporation into an Oil-in-Water (O/W) Emulsion (Lotion/Cream)
This protocol describes the standard method for adding a fragrance oil to an emulsion to maximize stability and minimize volatilization.
Methodology:
-
Prepare Phases: Separately prepare the water phase (containing hydrophilic ingredients) and the oil phase (containing lipophilic ingredients). Heat both phases to 75-80°C.
-
Form Emulsion: Add the oil phase to the water phase with continuous homogenization to create a uniform emulsion.
-
Cool Down: Begin cooling the emulsion with gentle mixing. The rate of cooling can impact the final texture and stability.
-
Add Fragrance (Critical Step): When the emulsion has cooled to below 40-45°C, add the pre-weighed this compound.
-
Causality: Adding the fragrance at a lower temperature is crucial to prevent its volatilization and potential degradation, ensuring the final product has the intended scent strength and profile.
-
-
Add Preservatives & Finalize: Add any temperature-sensitive additives, such as preservatives, below their recommended temperature threshold.
-
Homogenize and Adjust: Gently mix until the formulation is completely uniform. Check the pH and adjust if necessary.
-
Quality Control: Perform final QC tests, including viscosity, appearance, and scent evaluation.
Formulation Workflow for an O/W Cream
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 4. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Methyl Salicylate in Cosmetics & Personal Care Products [periodical.knowde.com]
- 7. chemiacorp.com [chemiacorp.com]
- 8. researchgate.net [researchgate.net]
- 9. bathbodysupply.com [bathbodysupply.com]
- 10. blog.landema.com [blog.landema.com]
Application of Methyl 4-methylsalicylate in the synthesis of pharmaceuticals
Based on a comprehensive review of available scientific literature, there is limited specific information detailing the direct application of Methyl 4-methylsalicylate (also known as methyl 2-hydroxy-4-methylbenzoate) as a primary starting material in established pharmaceutical synthesis routes. The vast majority of published research focuses on its close analogue, Methyl Salicylate , or on general synthetic methods for compound classes where this compound is not a commonly cited precursor.
Distinction Between this compound and Methyl Salicylate
It is crucial to differentiate between two distinct chemical entities:
-
This compound: The methyl ester of 4-methylsalicylic acid. Its structure contains a methyl group at the 4-position of the benzene ring.
-
Methyl Salicylate: The methyl ester of salicylic acid (2-hydroxybenzoic acid). This compound is widely known as Oil of Wintergreen and is extensively used in topical analgesics and as a versatile intermediate in chemical synthesis.[1][2]
The presence of the additional methyl group on the aromatic ring of this compound alters its reactivity and steric properties, meaning it cannot be used interchangeably with Methyl Salicylate in established synthetic protocols.
Potential, Though Undocumented, Synthetic Applications
While specific, validated protocols starting from this compound are not readily found in the literature, its chemical structure suggests two logical, theoretical applications in pharmaceutical development. These pathways are extrapolated from well-known reactions of similar molecules.
Theoretical Precursor to 4-Methyl-Substituted NSAIDs
The most direct theoretical application is its use as a precursor for analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as a methylated version of aspirin.
Causality Behind Experimental Choices: The synthesis would logically proceed via a two-step pathway: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by acetylation of the phenolic hydroxyl group.
-
Hydrolysis: The ester group of this compound must first be converted to a carboxylic acid to create the core structure of a salicylic acid-type drug. This is typically achieved through base-catalyzed hydrolysis (saponification) followed by acidification.[3] Using a base like sodium hydroxide ensures complete and rapid cleavage of the ester bond. Subsequent acidification with a strong acid, like sulfuric acid, is necessary to protonate the resulting carboxylate and phenoxide ions to yield the solid 4-methylsalicylic acid.[3]
-
Acetylation: The resulting 4-methylsalicylic acid could then be acetylated to form 2-acetoxy-4-methylbenzoic acid (often referred to as 3-methylaspirin). This reaction is analogous to the industrial synthesis of aspirin.[4] Acetic anhydride is used as the acetylating agent, and an acid catalyst (such as sulfuric or phosphoric acid) is required to activate the anhydride, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group.[4]
Logical Workflow Diagram
Caption: Theoretical synthesis of an aspirin analogue from this compound.
Theoretical Synthesis of 4,X-Dimethylcoumarin Derivatives
This compound is a substituted phenol and could theoretically participate in condensation reactions to form coumarin scaffolds, which are important pharmacophores found in many bioactive molecules.[5]
Causality Behind Experimental Choices: The most common method for synthesizing 4-methylcoumarins is the Pechmann condensation , which involves the reaction of a phenol with a β-ketoester (like ethyl acetoacetate) under acidic conditions.[6]
-
Reaction: In a hypothetical Pechmann condensation, this compound would react with ethyl acetoacetate.
-
Catalyst: Strong acids like sulfuric acid, polyphosphoric acid, or solid acid catalysts like Amberlyst-15 are typically required to catalyze both the initial transesterification and the subsequent intramolecular cyclization (electrophilic aromatic substitution) and dehydration steps.[7][8][9]
-
Challenge: A significant challenge is that the starting material, this compound, is less activated than the phenols typically used in this reaction (e.g., resorcinol).[10] The presence of the electron-withdrawing methyl ester group deactivates the aromatic ring, potentially requiring harsh reaction conditions (high temperatures, strong acids) which could lead to low yields or undesired side products. The resulting product would be a dimethyl-substituted coumarin.
Pechmann Condensation Pathway
Caption: Theoretical Pechmann condensation using this compound.
Conclusion
While this compound possesses functional groups that make it a plausible candidate for synthesizing pharmaceutical intermediates, there is a notable absence of specific, documented protocols for its use in the scientific literature. The synthetic pathways for NSAID analogues and coumarin derivatives described herein are theoretical and extrapolated from well-established reactions of similar molecules. Researchers and drug development professionals seeking to utilize this compound would need to undertake significant process development and optimization, as field-proven insights and self-validating protocols for this specific starting material are not currently available. For practical synthesis, researchers typically turn to more widely studied and commercially available precursors.
References
- 1. METHYL SALICYLATE - WEBBER Activ+ [webberactiv.com]
- 2. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. youtube.com [youtube.com]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
Application Notes & Protocols: Methyl Salicylate as a Flavoring Agent in Food Science Research
A Senior Application Scientist's Guide for Researchers and Product Development Professionals
Editor's Note: This document focuses on Methyl Salicylate (CAS No. 119-36-8) , the widely recognized flavoring agent commonly known as Oil of Wintergreen. The initial topic, "Methyl 4-methylsalicylate," refers to a different, less common compound for which there is limited public data regarding its use as a food flavoring agent. Given the context of food science research, this guide has been structured to address the compound most relevant and extensively studied in the field.
Introduction: The Aromatic Profile and Scientific Significance of Methyl Salicylate
Methyl Salicylate (C₈H₈O₃) is an organic ester that serves as a cornerstone flavoring and fragrance agent in a multitude of consumer products.[1][2] Naturally produced by many plant species, particularly wintergreens, it is synthetically manufactured for consistent quality and large-scale use.[1][2][3] Its potent, sweet-aromatic profile is famously associated with wintergreen, root beer, and mint candies.[1][4]
For the food scientist, Methyl Salicylate presents both opportunity and challenge. Its powerful aroma requires precise dosage control, and its perception can be culturally subjective. For instance, in the United States, it is often associated with pleasant confections like candy and gum, whereas in the United Kingdom, its use in medical balms can lead to a less favorable, medicinal association.[5] Understanding its physicochemical properties, sensory impact, and analytical quantification is therefore critical for successful product development and quality assurance.
This guide provides an in-depth exploration of Methyl Salicylate, moving from its fundamental characteristics to detailed, field-proven protocols for its evaluation and analysis in food matrices. The methodologies described herein are designed to be self-validating, providing the robust data necessary for research, development, and regulatory compliance.
Part 1: Core Characteristics and Regulatory Standing
A comprehensive understanding of a flavoring agent begins with its fundamental properties and safety profile. This knowledge informs every stage of application, from initial formulation to final quality control.
Physicochemical and Sensory Data
The effective application of Methyl Salicylate is predicated on its distinct chemical and sensory attributes.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-hydroxybenzoate | [1] |
| Synonyms | Oil of Wintergreen, Salicylic acid methyl ester | [1][2] |
| CAS Number | 119-36-8 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | Colorless to pale yellow, oily liquid | [1][7] |
| Odor Profile | Pungent, sweet, aromatic; characteristic of wintergreen | [4][7][8] |
| Taste Profile | Sweet, wintergreen, with aromatic and balsamic nuances at low concentrations | [4][9] |
| Solubility | Soluble in alcohol and most organic solvents; insoluble in water | [6] |
| Boiling Point | 223.3°C | [6] |
Regulatory and Safety Insights
The use of Methyl Salicylate in food is well-regulated. It is affirmed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight.[8][11]
Causality Behind Safety Limits: The primary reason for these established limits is the compound's potential for toxicity at high concentrations.[9][12] In the body, Methyl Salicylate is metabolized into salicylic acid, a known NSAID.[1] Excessive ingestion can lead to salicylate toxicity, making accurate quantification and adherence to regulatory limits a critical safety and quality control parameter.[13][14]
Part 2: Experimental Protocols for Food Science Applications
The following protocols provide step-by-step methodologies for the sensory and analytical evaluation of Methyl Salicylate. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Sensory Evaluation of Flavor Detection Threshold
Objective: To determine the detection threshold of Methyl Salicylate in a simple food matrix (e.g., sweetened water) using a trained sensory panel.
Expert Rationale: The potent aroma of Methyl Salicylate necessitates a precise understanding of its detection threshold. This value represents the lowest concentration at which the flavor can be reliably detected by a sensory panel. It is a foundational piece of data for product formulation, preventing overuse which can lead to an undesirable medicinal off-note. The ASTM E679-19 standard for determining sensory thresholds by a forced-choice method is the authoritative basis for this protocol.
Methodology:
-
Panelist Selection & Training:
-
Select 15-20 panelists. Screen for anosmia and basic taste acuity.
-
Conduct training sessions to familiarize panelists with the specific flavor profile of Methyl Salicylate using a mid-range concentration reference sample.
-
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of Methyl Salicylate in 95% ethanol. This is a crucial step as Methyl Salicylate is not soluble in water.
-
-
Test Sample Preparation:
-
Prepare a series of dilutions in the chosen food matrix (e.g., water with 5% sucrose). A geometric series (e.g., 0.5 ppm, 1.0 ppm, 2.0 ppm, 4.0 ppm, etc.) is effective for spanning a wide range of concentrations.
-
The table below provides an example dilution series.
-
| Concentration (ppm) | Volume of 1% Stock (µL) per 1L Matrix |
| 0.1 | 10 |
| 0.2 | 20 |
| 0.4 | 40 |
| 0.8 | 80 |
| 1.6 | 160 |
| 3.2 | 320 |
-
Sensory Testing (Triangle Test Protocol):
-
For each concentration level, present panelists with three coded samples (a "triad"). Two samples are blanks (matrix only), and one contains the Methyl Salicylate dilution.
-
The order of presentation within the triad must be randomized for each panelist.
-
Instruct panelists to identify the "odd" sample.
-
A forced-choice is required; guessing is permitted.
-
-
Data Analysis:
-
For each panelist, the individual threshold is the lowest concentration they correctly identified.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Statistical analysis (e.g., using binomial distribution tables) should be used to confirm that the number of correct identifications is significantly above chance.
-
Caption: Workflow for determining the flavor detection threshold.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate a robust method for quantifying Methyl Salicylate in a food product for quality control and regulatory verification.
Expert Rationale: HPLC is the method of choice for its high specificity, sensitivity, and reliability in complex food matrices.[13][14][15] Unlike Gas Chromatography (GC), HPLC analysis can often be performed with less rigorous sample cleanup and without the need for derivatization. A reversed-phase C8 or C18 column is ideal, as it effectively retains the moderately polar Methyl Salicylate, separating it from more polar or non-polar matrix components. UV detection is highly effective due to the aromatic ring in the molecule, which provides strong chromophoric activity. A detection wavelength around 304 nm provides excellent sensitivity and selectivity.[15]
Methodology:
-
Equipment and Reagents:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase column (e.g., C8, 150 mm x 4.6 mm, 5 µm).
-
Methyl Salicylate reference standard (>99% purity).
-
HPLC-grade methanol, water, and acetic acid.
-
Sample filtration units (0.45 µm).
-
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of Methyl Salicylate (e.g., 1000 µg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve (R² > 0.999).
-
-
Sample Preparation (Example: Clear Beverage):
-
Accurately weigh ~5 g of the beverage into a volumetric flask.
-
Dilute with mobile phase.
-
Vortex/sonicate to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage and ensure system longevity.
-
-
Analysis and Calculation:
-
Inject the prepared sample.
-
Identify the Methyl Salicylate peak by comparing its retention time to that of the reference standard.
-
Quantify the concentration in the sample using the peak area and the standard curve equation.
-
References
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. Methyl Salicylate: Synthesis, Composition, Applications, and Storage Insights_Chemicalbook [chemicalbook.com]
- 3. Methyl salicylate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. methyl salicylate, 119-36-8 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl Salicylate (119-36-8) – Premium Sweet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl salicylate, 119-36-8 [thegoodscentscompany.com]
- 9. Showing Compound Methyl salicylate (FDB012459) - FooDB [foodb.ca]
- 10. Methyl Salicylate Side Effects-FOODCHEM [foodchemadditives.com]
- 11. WHO | JECFA [apps.who.int]
- 12. byjus.com [byjus.com]
- 13. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Methyl 4-methylsalicylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-methylsalicylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and maximize the yield and purity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Fischer-Speier esterification of 4-methylsalicylic acid.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A1: Low yields in the Fischer-Speier esterification are most often traced back to the reversible nature of the reaction.[1][2] The reaction between 4-methylsalicylic acid and methanol produces this compound and water. This equilibrium must be actively shifted towards the product side. Here are the key areas to troubleshoot:
-
Equilibrium Limitations:
-
Insufficient Methanol: The most common and effective method to drive the equilibrium is to use a large excess of one reactant.[3][4] Since methanol often serves as both the reactant and the solvent, using a significant molar excess (from 5-fold to even 100-fold) can dramatically increase the yield by favoring the forward reaction, in accordance with Le Châtelier's principle.[1][3]
-
Water in the Reaction: The presence of water at the start (e.g., in non-anhydrous reagents) or its accumulation as a byproduct will push the equilibrium back towards the starting materials.[2][4] Using anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent, is crucial.[5] For larger-scale reactions, removing water as it forms using a Dean-Stark apparatus is a highly effective strategy.[2]
-
-
Reaction Kinetics and Conditions:
-
Inadequate Reflux Time: Esterification is not instantaneous.[6] If the reflux time is too short, the reaction may not reach equilibrium, leaving a significant amount of unreacted starting material. Typical reaction times range from 1 to 10 hours.[2] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reflux duration.
-
Incorrect Temperature: The reaction should be maintained at a gentle reflux. The temperature should be at or near the boiling point of methanol (approx. 65°C), but not so vigorous that you lose solvent vapor through the condenser.[7]
-
Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for the nucleophilic attack by methanol.[4][7][8] An insufficient amount of catalyst will result in a very slow reaction rate.
-
-
Losses During Work-Up:
-
Significant product can be lost during the purification steps.[1] this compound has slight solubility in water, so excessive washing can reduce yield.[1] Using saturated sodium chloride (brine) for the final wash can help minimize this by reducing the solubility of the organic product in the aqueous phase.[1]
-
Q2: I'm observing a significant amount of unreacted 4-methylsalicylic acid after the work-up. What went wrong?
A2: This is a clear indication of an incomplete reaction. The primary causes are the same as those leading to low yields, but the issue is more pronounced.
-
Review Reactant Stoichiometry: Ensure you are using a large molar excess of methanol. A common laboratory-scale ratio is a 5 to 25-fold molar excess of methanol relative to 4-methylsalicylic acid.[1]
-
Check Catalyst Concentration: Verify the amount and concentration of your sulfuric acid catalyst. For a typical lab-scale reaction, a catalytic amount is sufficient, but this needs to be potent enough to drive the reaction.
-
Extend Reflux Time: As mentioned in A1, your reaction likely did not run long enough to reach equilibrium. Monitor the disappearance of the 4-methylsalicylic acid spot on a TLC plate to confirm completion.
-
Neutralization and Extraction: During the work-up, unreacted 4-methylsalicylic acid is removed by washing the organic layer with a basic solution, such as 5% sodium bicarbonate.[9] The acidic 4-methylsalicylic acid is deprotonated to form sodium 4-methylsalicylate, which is water-soluble and partitions into the aqueous layer. If you are still seeing the acid in your final product, your bicarbonate washes may have been insufficient. Continue washing until the aqueous layer remains basic (test with pH paper) and no more gas (CO₂) evolves.[10]
Q3: My final product is a dark or discolored oil instead of the expected colorless liquid. How can I improve its purity?
A3: Discoloration often points to side reactions or impurities that were not fully removed during the work-up and purification.
-
Cause - Side Reactions: At the elevated temperatures of reflux, minor polymerization or degradation of the phenolic starting material can occur, leading to colored impurities.[8] While difficult to eliminate completely, ensuring the reaction temperature does not significantly exceed the boiling point of methanol can help minimize this.
-
Solution - Purification Steps:
-
Thorough Work-Up: Ensure the neutralization with sodium bicarbonate is complete to remove all acidic impurities.
-
Drying: Before the final distillation, the organic extract must be thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove all traces of water.[8] Water can interfere with distillation.
-
Distillation: The most effective way to obtain a pure, colorless product is through vacuum distillation. This compound has a high boiling point (around 222°C at atmospheric pressure), which can promote degradation.[10] Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition. Collect the fraction that boils at the correct temperature for the pressure you are using.
-
Activated Carbon: If discoloration persists after distillation, you can try treating the crude product with a small amount of activated carbon before the final distillation to adsorb colored impurities.[11]
-
Section 2: Frequently Asked Questions (FAQs)
What is the detailed mechanism of the Fischer-Speier esterification?
The reaction proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. The acid catalyst is critical for activating the carboxylic acid.[2][4]
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-methylsalicylic acid, making the carbonyl carbon more electrophilic.[7]
-
Nucleophilic Attack: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.[3]
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It departs, and the electrons from the remaining hydroxyl group reform the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final ester product, this compound.[2]
Why is sulfuric acid the preferred catalyst? Can others be used?
Concentrated sulfuric acid is highly effective for two reasons: it is a strong Brønsted acid that efficiently catalyzes the reaction, and it is also a powerful dehydrating agent that sequesters the water produced, helping to drive the equilibrium forward.[5]
However, other catalysts can be used. p-Toluenesulfonic acid (TsOH) is another common choice.[2] Lewis acids like scandium(III) triflate have also been employed.[2] For sensitive substrates where strong acids might cause degradation, milder methods like Steglich esterification using DCC and DMAP are preferred, though these are more common in fine chemical synthesis than in bulk preparation.[4]
What is the purpose of each step in a standard aqueous work-up?
A typical work-up after the reaction involves several washing steps in a separatory funnel:
-
Water Wash: The first wash with water removes the bulk of the excess methanol and sulfuric acid.[10]
-
Sodium Bicarbonate Wash: A wash with a dilute basic solution (e.g., 5-10% NaHCO₃) neutralizes any remaining sulfuric acid and, crucially, deprotonates any unreacted 4-methylsalicylic acid, converting it to its water-soluble sodium salt, which is then removed in the aqueous layer.[10][12]
-
Brine (Saturated NaCl) Wash: The final wash with brine helps to remove the last traces of water from the organic layer and reduces the solubility of the ester in the aqueous phase, minimizing product loss.[1]
Section 3: Optimized Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound with an emphasis on maximizing yield.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylsalicylic Acid | 152.15 | 15.2 g | 0.1 | Starting Material |
| Methanol (Anhydrous) | 32.04 | 80 mL (~64 g) | ~2.0 | Reactant & Solvent (20x excess) |
| Sulfuric Acid (Conc.) | 98.08 | 3 mL | ~0.055 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Extraction Solvent |
| 5% Sodium Bicarbonate | - | ~150 mL | - | Neutralizing Agent |
| Saturated NaCl (Brine) | - | 50 mL | - | Washing Agent |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 15.2 g of 4-methylsalicylic acid and 80 mL of anhydrous methanol. Stir until the solid dissolves.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add 3 mL of concentrated sulfuric acid. Adding the acid slowly prevents excessive heat generation.[13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Transfer the remaining oily residue to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of cold water. Shake gently and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Washing:
-
Return the organic layer to the separatory funnel. Add 50 mL of 5% sodium bicarbonate solution. Shake the funnel, venting frequently to release the CO₂ pressure. Drain the organic layer. Repeat this wash until no more gas evolves.
-
Wash the organic layer with 50 mL of brine.
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and add ~5 g of anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes. The solution should be clear, not cloudy.
-
Purification:
-
Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottomed flask.
-
Remove the DCM solvent using a rotary evaporator.
-
The remaining oil is crude this compound. For the highest purity, purify the oil by vacuum distillation.
-
-
Analysis: Weigh the final product to calculate the percent yield. Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Section 4: Visual Guides & Diagrams
Fischer-Speier Esterification Mechanism
Caption: Key steps in the acid-catalyzed synthesis of this compound.
General Synthesis & Purification Workflow
Caption: A standard workflow from reaction setup to final product analysis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ivypanda.com [ivypanda.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. CN105601512A - Efficient preparation method of methyl salicylate - Google Patents [patents.google.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. youtube.com [youtube.com]
Common side reactions in the synthesis of Methyl 4-methylsalicylate
Welcome to the technical support center for the synthesis of Methyl 4-methylsalicylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst like sulfuric acid.
Issue 1: Low Yield of this compound
Question: I performed the synthesis of this compound, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 4-methylsalicylic acid are a common issue and can stem from several factors related to the reaction equilibrium and work-up procedure.
Probable Causes & Solutions:
-
Incomplete Reaction Due to Equilibrium: The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the formation of the ester, a large excess of one of the reactants is necessary. Since methanol often serves as both the reactant and the solvent, using a significant molar excess is a standard and effective strategy.[1][3]
-
Hydrolysis of the Ester During Work-up: The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions. Using a strong base, such as sodium hydroxide, to neutralize the acid catalyst can lead to saponification (base-catalyzed hydrolysis) of your product.[6]
-
Product Loss During Extraction and Washing: this compound has slight solubility in water.[4] Excessive washing of the organic layer with water can lead to significant product loss.
-
Solution: Minimize the volume of water used for washing. It is often more effective to perform multiple small-volume extractions rather than one large-volume extraction.[4] Use a saturated sodium chloride solution (brine) for the final wash. The high salt concentration of the brine reduces the solubility of the ester in the aqueous layer, thus minimizing product loss.
-
Experimental Workflow for Yield Optimization:
Caption: Workflow for optimizing the yield of this compound.
Issue 2: Presence of a White Precipitate in the Reaction Mixture or Final Product
Question: After the reaction or during work-up, I observed a white solid precipitating from my solution. What is this substance and how can I prevent its formation?
Answer:
The appearance of a white solid is often due to unreacted starting material or a side reaction involving the self-condensation of 4-methylsalicylic acid.
Probable Causes & Solutions:
-
Unreacted 4-methylsalicylic Acid: If the reaction has not gone to completion, the starting carboxylic acid, which is a solid at room temperature, may precipitate out, especially after the addition of water during the work-up.
-
Solution: Ensure the reaction is driven to completion by using a sufficient excess of methanol and an adequate reflux time as described in Issue 1. The unreacted acid can be removed during the work-up by washing the organic layer with a sodium bicarbonate solution, which will convert the carboxylic acid into its water-soluble sodium salt.[7]
-
-
Polymerization/Self-Esterification of 4-methylsalicylic Acid: Carboxylic acids, particularly aromatic ones with hydroxyl groups, can undergo self-esterification to form dimers or polymers, which often appear as a white solid.[8] This can occur when one molecule's carboxylic acid group reacts with the phenolic hydroxyl group of another molecule.
-
Solution: While difficult to eliminate completely, favoring the desired intramolecular esterification can be achieved by ensuring a large excess of the simple alcohol (methanol). This increases the statistical probability of the carboxylic acid reacting with methanol rather than another molecule of 4-methylsalicylic acid. Maintaining a controlled reaction temperature can also help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for this reaction?
A1: The Fischer esterification proceeds very slowly without a catalyst. A strong acid, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[9][10] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The acid also facilitates the departure of the water molecule formed during the reaction.[2][8]
Q2: Can other side reactions occur, such as on the aromatic ring?
A2: Under the standard conditions for Fischer esterification (methanol, catalytic acid, moderate heat), reactions on the aromatic ring are generally not a major concern. However, if much harsher conditions were used (e.g., very high temperatures, fuming sulfuric acid), sulfonation of the aromatic ring could potentially occur. Another type of side reaction to be aware of in phenolic compounds is the competition between O-alkylation and C-alkylation. While not prevalent in Fischer esterification, if one were to attempt an ether synthesis (Williamson synthesis) using a base and an alkyl halide, the phenoxide ion formed is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form an ether, or on the aromatic ring (C-alkylation).[11][12] The choice of solvent and reaction conditions plays a critical role in determining the outcome of such reactions.[12]
Q3: My final product has a brownish-orange tint. What is the cause and how can I purify it?
A3: A colored tint in the final product often indicates the presence of impurities, which could be from decomposition products or contaminants in the starting materials.[13] Purification can typically be achieved through distillation.[13][14] Given that this compound is a liquid at room temperature, vacuum distillation would be the preferred method to purify the product without requiring excessively high temperatures that could cause decomposition.
Comparison of Reaction Conditions and Expected Outcomes:
| Parameter | Condition Favoring Product | Condition Favoring Side Reactions | Potential Side Product |
| Methanol | Large Molar Excess (5-25x) | Stoichiometric or Low Excess | Unreacted Starting Material |
| Catalyst | Catalytic amount of H₂SO₄ | High concentration of H₂SO₄ | Potential for ring sulfonation |
| Work-up Base | Mild Base (e.g., NaHCO₃) | Strong Base (e.g., NaOH) | Hydrolyzed Product (4-methylsalicylic acid) |
| Temperature | Gentle Reflux (approx. 65-70°C) | Excessive Heat | Polymerization/Decomposition Products |
Mechanistic Overview of Key Reactions
Fischer Esterification vs. Potential Side Reactions
Caption: Competing reaction pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. ivypanda.com [ivypanda.com]
- 9. Methyl Salicylate: Synthesis, Composition, Applications, and Storage Insights_Chemicalbook [chemicalbook.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. Methyl Salicylate Synthesis · Miles Dai [milesdai.com]
- 14. US1814853A - Method of purifying methyl salicylate - Google Patents [patents.google.com]
Preventing the polymerization of salicylic acid during esterification
Technical Support Center: Esterification of Salicylic Acid
Welcome to the technical support center for the esterification of salicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we will address specific issues you may encounter, with a focus on preventing the undesirable polymerization of salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is salicylic acid polymerization and why does it occur during esterification?
A: Salicylic acid possesses two reactive functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH).[1] During esterification, the intended reaction is typically the conversion of the carboxylic acid group into an ester. However, under certain conditions, salicylic acid molecules can react with each other. This "self-esterification" or polymerization occurs when the carboxylic acid group of one molecule reacts with the phenolic hydroxyl group of another, forming a dimer (like salsalate) or even longer polyester chains.[2][3] This side reaction is often promoted by the same acidic catalysts and heat used for the desired esterification.[2]
The phenolic hydroxyl group is typically less nucleophilic than a simple alcohol, partly due to the electron-withdrawing nature of the carboxylic acid group on the same ring.[2] However, at elevated temperatures or with highly active catalysts, its reactivity increases, leading to polymerization.
Q2: I'm observing a lower than expected yield of my desired ester and a significant amount of a high-molecular-weight byproduct. Is this polymerization?
A: It is highly likely that you are observing the effects of salicylic acid polymerization. This side reaction consumes your starting material, salicylic acid, thereby reducing the yield of your target ester. The high-molecular-weight byproduct is characteristic of the formation of dimers, trimers, and longer polymer chains.
To confirm, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This can separate your desired ester from unreacted salicylic acid and the larger polymer byproducts.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the structures of the various components in your reaction mixture.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the formation of ester linkages involving the phenolic hydroxyl group.
Troubleshooting Guide: Preventing Polymerization
Issue 1: My reaction mixture is turning a dark color, and I'm getting a lot of insoluble material.
This is a common sign of significant polymerization and potential degradation. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Your Reaction Temperature
-
Causality: High temperatures accelerate all reactions, including the undesirable polymerization of salicylic acid.
-
Solution: Optimize the reaction temperature. For many esterifications of salicylic acid, a gentle reflux is sufficient.[7] For instance, when synthesizing methyl salicylate using methanol, maintaining a temperature around 80°C is often recommended.[7] It is crucial to monitor and control the temperature carefully throughout the reaction.
Step 2: Re-evaluate Your Catalyst Choice and Concentration
-
Causality: Strong mineral acids like concentrated sulfuric acid are effective catalysts but can also aggressively promote polymerization.[8] The catalyst concentration is also a critical factor; too much catalyst can significantly increase the rate of side reactions.
-
Solution:
-
Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. For example, in some lab-scale preparations, a few drops of concentrated H₂SO₄ are sufficient.[9]
-
Consider a Milder Catalyst: Solid acid catalysts such as sulfated zirconia, anion-modified metal oxides, or certain zeolites can offer high selectivity for the desired esterification with reduced polymerization.[10] These catalysts are also often easier to remove from the reaction mixture.
-
Step 3: Control the Molar Ratio of Reactants
-
Causality: According to Le Châtelier's principle, using a large excess of the alcohol reactant can shift the equilibrium towards the formation of the desired ester, making the self-esterification of salicylic acid less favorable.[9]
-
Solution: Employ a significant molar excess of the alcohol. For the synthesis of methyl salicylate, a molar ratio of salicylic acid to methanol of 1:6 has been shown to be optimal in certain systems.[11]
Issue 2: My yield is consistently low, even with temperature and catalyst adjustments.
If polymerization is still a concern after optimizing the main reaction parameters, consider these advanced strategies:
Strategy 1: Use of a Protecting Group
-
Concept: This strategy involves temporarily "blocking" the reactive phenolic hydroxyl group to prevent it from participating in any reactions.
-
Workflow:
-
Protection: React the salicylic acid with a suitable protecting group reagent that selectively targets the -OH group.
-
Esterification: Perform the esterification of the -COOH group as desired.
-
Deprotection: Remove the protecting group to yield the final ester product with a free hydroxyl group.
-
Strategy 2: Water Removal During Reaction
-
Causality: Esterification is a reversible reaction that produces water as a byproduct.[8][9] The presence of water can hydrolyze the ester product back to the starting materials and can also facilitate side reactions.
-
Solution: For larger-scale reactions, a Dean-Stark apparatus can be used to continuously remove water as it is formed, driving the reaction to completion and improving the yield of the desired ester.[9]
Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl Salicylate
This protocol is designed to maximize the yield of methyl salicylate while minimizing the polymerization of salicylic acid.
-
Preparation: In a round-bottom flask, dissolve salicylic acid in a 4- to 6-fold molar excess of methanol.[9][11]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) for 60-75 minutes.[9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a sodium bicarbonate solution.
-
Extract the methyl salicylate with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methyl salicylate.
-
-
Purification: Purify the crude product by distillation.
Data Presentation
| Parameter | Condition | Effect on Polymerization | Recommendation |
| Temperature | High (>100°C) | Increases | Maintain gentle reflux (e.g., ~80°C for methanol)[7] |
| Catalyst | High Concentration | Increases | Use minimal catalytic amount |
| Strong Acid (e.g., H₂SO₄) | Can promote | Consider solid acid catalysts (e.g., sulfated zirconia) | |
| Reactant Ratio | Low Alcohol Excess | Increases | Use a significant excess of alcohol (e.g., 1:6 salicylic acid to methanol)[11] |
Visualizing Reaction Pathways
Below are diagrams illustrating the desired esterification pathway and the competing polymerization side reaction.
Caption: Desired esterification of the carboxylic acid group.
References
- 1. One moment, please... [teachnlearnchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor [ouci.dntb.gov.ua]
Technical Support Center: Purification of Crude Methyl 4-methylsalicylate
Welcome to the technical support center for the purification of crude Methyl 4-methylsalicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights to achieve high-purity this compound for your research and development needs.
Understanding the Chemistry of Purification
This compound is typically synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][2][3] This equilibrium reaction often leaves unreacted starting materials and the catalyst in the crude product mixture. The primary impurities you are likely to encounter are:
-
Unreacted 4-methylsalicylic acid: A solid with a higher boiling point than the ester.
-
Excess Methanol: A volatile alcohol used as a reactant.
-
Water: A byproduct of the esterification reaction.
-
Side-products: Such as dimethyl 4-hydroxyisophthalate, which can arise from impurities in the starting salicylic acid.[6]
The purification strategy, therefore, revolves around systematically removing these impurities based on their differing chemical and physical properties.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction during esterification. | Ensure sufficient reflux time (typically 5-7 hours) and use an excess of methanol to drive the equilibrium towards the product.[7][8] |
| Loss of product during aqueous washes. | Minimize the number of washes and ensure the layers in the separatory funnel are fully separated before draining. Avoid vigorous shaking that can lead to emulsion formation. | |
| Inefficient distillation. | Ensure proper insulation of the distillation apparatus to maintain a stable temperature. Collect the fraction at the correct boiling point of this compound. | |
| Product is Contaminated with 4-methylsalicylic Acid | Insufficient neutralization during the workup. | Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. This will convert the acidic 4-methylsalicylic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[9][10] |
| Product has a Strong Acidic Odor | Residual sulfuric acid catalyst. | Thoroughly wash the organic layer with water after the sodium bicarbonate wash to remove any remaining acid and salts.[7] |
| Product is Wet (Cloudy Appearance) | Incomplete drying of the organic layer. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Allow adequate time for the drying agent to work, and ensure the solution is clear before filtration. |
| Difficulty in Achieving High Purity by Distillation | Boiling points of the ester and impurities are too close. | Consider vacuum distillation to lower the boiling points and potentially improve separation.[11] Alternatively, column chromatography can be employed for a more refined separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude this compound?
The most critical initial step is a liquid-liquid extraction to remove the acidic impurities. This involves dissolving the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing it with a basic aqueous solution, typically saturated sodium bicarbonate.[9][10] This process selectively removes the unreacted 4-methylsalicylic acid and the sulfuric acid catalyst.
Q2: How do I choose the right organic solvent for extraction?
The ideal solvent should:
-
Readily dissolve this compound.
-
Be immiscible with water.
-
Have a relatively low boiling point for easy removal later.
-
Not react with any of the components in the mixture.
Diethyl ether and ethyl acetate are common choices that meet these criteria.[7][10]
Q3: Why is washing with a sodium bicarbonate solution important?
Washing with a weak base like sodium bicarbonate neutralizes and removes the acidic impurities.[1] 4-methylsalicylic acid and sulfuric acid react with sodium bicarbonate to form their respective sodium salts, which are highly soluble in water and are thus partitioned into the aqueous layer and removed.
Q4: My product is still impure after washing and drying. What is the next step?
For higher purity, distillation is the recommended next step.[1] this compound has a significantly higher boiling point than the extraction solvent and any remaining methanol. If high-boiling impurities are present, fractional distillation or vacuum distillation may be necessary.[11] For research-grade purity, column chromatography can be an effective final purification step.
Q5: Can I use recrystallization to purify this compound?
While this compound is a liquid at room temperature, it can be crystallized at low temperatures.[12] However, this is often a more complex and less common method for this particular compound compared to distillation. It may be a viable option if distillation is not feasible or if specific solid impurities need to be removed.
Experimental Protocols
Protocol 1: Standard Purification by Liquid-Liquid Extraction and Distillation
This protocol is suitable for purifying crude this compound from a typical Fischer esterification reaction.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in approximately 3-4 volumes of diethyl ether in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and vent frequently to release the pressure from the evolved carbon dioxide gas. Shake gently and then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to help break any emulsions and to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the diethyl ether by simple distillation or using a rotary evaporator.
-
Final Distillation: Purify the remaining oil by distillation (simple or vacuum, depending on the required purity). Collect the fraction that distills at the boiling point of this compound.
Workflow for Standard Purification
Caption: Standard purification workflow for this compound.
Advanced Purification Techniques
For applications requiring very high purity, such as in pharmaceutical development, advanced techniques may be necessary.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase. For this compound, a normal-phase silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically effective. The less polar ester will elute before the more polar unreacted acid.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Physical Properties for Reference
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| This compound | 166.17 | ~238-240 | ~25 | Slightly soluble |
| 4-methylsalicylic acid | 152.15 | 315.2 | 173-178 | Slightly soluble[13][14] |
| Methanol | 32.04 | 64.7 | -97.6 | Miscible[15][16][17][18] |
| Sulfuric Acid | 98.08 | 337 | 10 | Miscible |
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. easychem.com.au [easychem.com.au]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. phytochemia.com [phytochemia.com]
- 7. prepchem.com [prepchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Sciencemadness Discussion Board - methyl salicylate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 12. US1814853A - Method of purifying methyl salicylate - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-Methylsalicylic acid | 50-85-1 [chemicalbook.com]
- 15. cetinerengineering.com [cetinerengineering.com]
- 16. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 17. Methanol Solvent Properties [macro.lsu.edu]
- 18. Methanol - Wikipedia [en.wikipedia.org]
Stability studies of Methyl 4-methylsalicylate under different conditions
Technical Support Center: Stability Studies of Methyl Salicylate
A Note on Chemical Nomenclature: This guide focuses on the stability of Methyl Salicylate . Extensive literature searches did not yield significant information on "Methyl 4-methylsalicylate." It is presumed that the intended compound of interest is the widely studied and utilized Methyl Salicylate, the methyl ester of salicylic acid.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Methyl Salicylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Stability
Question 1: My Methyl Salicylate sample is degrading in an aqueous formulation, leading to a drop in pH. What is the likely cause and how can I mitigate it?
Answer: The observed degradation is most likely due to the hydrolysis of the ester bond in Methyl Salicylate, yielding salicylic acid and methanol.[1][2] This reaction is catalyzed by both acidic and basic conditions. The formation of salicylic acid, which is a carboxylic acid, will naturally lead to a decrease in the pH of your formulation.
Troubleshooting:
-
pH Control: The rate of hydrolysis is pH-dependent. Buffering your formulation to a neutral or slightly acidic pH can help to minimize the rate of hydrolysis.
-
Solvent System: If permissible for your application, consider reducing the water content of your formulation by incorporating co-solvents.
-
Temperature: Hydrolysis is accelerated at higher temperatures.[3] Storing your formulation at controlled room temperature or under refrigerated conditions can significantly improve stability.
Question 2: I am performing a forced degradation study and need to induce hydrolysis of Methyl Salicylate. What conditions are recommended?
Answer: To achieve controlled hydrolysis for forced degradation studies, you can employ either acidic or basic conditions. Basic hydrolysis, also known as saponification, is generally faster.
-
Base-Catalyzed Hydrolysis (Saponification): Refluxing Methyl Salicylate with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), is a common method.[4][5] The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.[2]
-
Acid-Catalyzed Hydrolysis: This can be achieved by heating Methyl Salicylate in the presence of a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution.
Oxidative Stability
Question 3: I am observing the formation of colored impurities in my Methyl Salicylate sample upon exposure to air. What could be the cause?
Answer: The formation of colored impurities suggests oxidative degradation. While Methyl Salicylate itself is relatively stable to oxidation, the presence of impurities or certain formulation excipients can promote oxidative processes. The phenolic hydroxyl group on the aromatic ring is a potential site for oxidation.
Troubleshooting:
-
Inert Atmosphere: To prevent oxidation, handle and store Methyl Salicylate under an inert atmosphere, such as nitrogen or argon.
-
Antioxidants: The addition of a suitable antioxidant to your formulation can help to prevent oxidative degradation. The choice of antioxidant will depend on the nature of your formulation and its intended use.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Incorporating a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.
Question 4: How can I intentionally induce oxidation for a forced degradation study?
Answer: A common method for inducing oxidation in forced degradation studies is to expose the substance to a solution of hydrogen peroxide (H₂O₂). The concentration of H₂O₂ and the duration of exposure can be adjusted to achieve the desired level of degradation. Kinetic studies on the oxidation of Methyl Salicylate have also been performed using other oxidizing agents like N-chloro-3-methyl-2,6-diphenyl piperidin-4-one.
Photostability
Question 5: My Methyl Salicylate-containing product is showing signs of degradation after exposure to light. Is this expected, and how can I protect it?
Answer: Yes, Methyl Salicylate can be susceptible to photodegradation. The aromatic ring and carbonyl group in its structure can absorb UV radiation, leading to photochemical reactions.[6] The exact degradation pathway can be complex, potentially involving the formation of radical species.
Troubleshooting:
-
Light-Resistant Packaging: The most effective way to protect a photolabile substance is to use light-resistant packaging, such as amber-colored glass or opaque containers.[7]
-
UV Absorbers: For formulations where transparency is required, the inclusion of a UV-absorbing agent can offer protection.
-
Formulation Design: The presence of other excipients can either enhance or mitigate photodegradation. It is crucial to evaluate the photostability of the final formulation.
Question 6: What are the standard conditions for conducting a photostability study on Methyl Salicylate according to regulatory guidelines?
Answer: Photostability testing should be conducted according to the International Council for Harmonisation (ICH) guideline Q1B.[7] This involves exposing the sample to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
Thermal Stability
Question 7: At what temperature does Methyl Salicylate begin to degrade?
Answer: The thermal degradation of Methyl Salicylate is influenced by the presence of other substances. In a thermogravimetric analysis, the evaporation of Methyl Salicylate begins at approximately 100°C, with complete evaporation around 218°C.[8] Another study indicates thermal stability up to approximately 238°C, with degradation occurring between 238.3°C and 297.4°C.[9]
Question 8: I am developing a topical formulation containing Methyl Salicylate that will be stored at room temperature. What is the expected shelf-life?
Answer: The shelf-life of a formulation is highly dependent on the complete composition and the storage conditions. A study on an extemporaneously prepared Methyl Salicylate ointment found a shelf-life (t90%) of 131 days at room temperature (25°C ± 5°C) and 176 days when refrigerated (2°C–8°C).[3] This indicates that higher temperatures accelerate degradation. Therefore, for improved stability, storage in a cool place is recommended.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Methyl Salicylate
| Stress Condition | Reagent/Method | Typical Conditions | Primary Degradation Product |
| Hydrolysis (Acidic) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 1 M HCl at 60°C for 24 hours | Salicylic Acid and Methanol |
| Hydrolysis (Basic) | Sodium Hydroxide (NaOH) | 1 M NaOH at 60°C for 4 hours | Salicylic Acid and Methanol |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at room temperature | Oxidized derivatives |
| Photodegradation | UV and Visible Light | As per ICH Q1B guidelines | Photodegradation products |
| Thermal Degradation | Dry Heat | 60°C for 1 hour | Thermally induced degradants |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Methyl Salicylate
This protocol describes a common laboratory procedure for the hydrolysis of Methyl Salicylate to salicylic acid.
Materials:
-
Methyl Salicylate
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, combine Methyl Salicylate, ethanol, and a 2 M NaOH solution.[2]
-
Add a magnetic stir bar and set up the apparatus for reflux.
-
Heat the mixture to a gentle reflux and maintain for approximately 15-30 minutes.[2][4]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a beaker and place it in an ice bath.
-
Slowly add 2 M HCl or H₂SO₄ to the solution while stirring until the precipitation of salicylic acid is complete (the solution becomes acidic).
-
Collect the solid salicylic acid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Allow the purified salicylic acid to dry.
Protocol 2: Analytical Method for Stability Testing by RP-HPLC
This protocol provides a general guideline for the analysis of Methyl Salicylate and its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v), with the aqueous phase potentially containing a small amount of acid like acetic acid to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 304 nm.[10]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Methyl Salicylate in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: For a cream or ointment, accurately weigh a sample and extract the Methyl Salicylate using a suitable solvent like methanol. Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the Methyl Salicylate standards against their concentrations. Determine the concentration of Methyl Salicylate in the sample from its peak area using the calibration curve.
Visualizations
Caption: Workflow for the base-catalyzed hydrolysis of Methyl Salicylate.
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
Technical Support Center: Troubleshooting the Scale-Up of Methyl 4-methylsalicylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-methylsalicylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based solutions to common challenges encountered when transitioning from bench-scale experiments to larger production volumes. Our focus is on the prevalent synthesis route: the Fischer-Speier esterification of 4-methylsalicylic acid with methanol, catalyzed by a strong acid.
Section 1: Reaction Optimization & Scale-Up Troubleshooting
Scaling up an esterification reaction is not merely about using larger glassware; it introduces new variables related to thermodynamics, mass transfer, and reaction kinetics. This section addresses the most common issues that arise during this critical phase.
Q1: My reaction yield is significantly lower upon scaling up from a 1g to a 100g scale, despite maintaining the same reagent ratios. What are the primary factors to investigate?
This is a classic scale-up challenge rooted in the principles of chemical equilibrium. The Fischer esterification is a reversible reaction.[1][2] On a small scale, the impact of the water by-product is less pronounced. On a larger scale, its accumulation can significantly shift the equilibrium back towards the reactants, stalling the reaction.
Causality and Investigation Steps:
-
Ineffective Water Removal: The primary culprit is the presence of water, a by-product of the reaction. According to Le Châtelier's principle, its removal is essential to drive the reaction forward. While using an excess of a reactant alcohol helps, it is often insufficient on a larger scale.[2][3][4]
-
Thermal Inefficiency: Larger volumes have a lower surface-area-to-volume ratio, making efficient and uniform heating more difficult. Cold spots in the reactor can slow the reaction rate, while hotspots can cause side reactions.
-
Mass Transfer Limitations: Inadequate mixing can lead to poor distribution of the catalyst and localized concentration gradients of reactants and products, preventing the reaction from reaching completion. A user on a chemistry forum noted that their scaled-up esterification remained a white, opaque slurry for hours, indicating poor dissolution and reaction progress, likely due to mixing or thermal issues.[5]
Troubleshooting Protocol:
-
Step 1: Quantify Excess Methanol: Ensure you are using a significant excess of methanol, which acts as both a reactant and a solvent. A common starting point is a 4-fold or greater molar excess relative to the 4-methylsalicylic acid.[6]
-
Step 2: Implement Active Water Removal: For scales beyond a few grams, passive methods are inadequate. The use of a Dean-Stark apparatus with a co-solvent like toluene is a highly effective, classic method for azeotropically removing water as it forms.[7] Alternatively, incorporating dehydrating agents like molecular sieves can be effective, though less practical for very large scales.[1][4]
-
Step 3: Optimize Agitation and Heating: Switch from a simple magnetic stir bar to overhead mechanical stirring to ensure vigorous agitation and a homogenous mixture. Use a heating mantle with a temperature controller and probe placed directly in the reaction mixture to accurately monitor and maintain the target reflux temperature.
Q2: During the sodium bicarbonate wash, I observe excessive foaming and my product yield drops significantly. What is happening and how can I prevent it?
This is a critical work-up pitfall. You are likely experiencing two simultaneous events: neutralization and saponification (base-catalyzed hydrolysis) of your ester product.
Causality and Investigation Steps:
-
Neutralization: The primary goal of the wash is to neutralize the strong acid catalyst (e.g., H₂SO₄) and any unreacted 4-methylsalicylic acid. The reaction between the acid and sodium bicarbonate (NaHCO₃) produces CO₂ gas, which causes the observed foaming or effervescence.[8]
-
Saponification: If the concentration of the base is too high or if a strong base like sodium hydroxide (NaOH) is used, it can attack the ester carbonyl, hydrolyzing your this compound product back to a salt of 4-methylsalicylic acid (sodium 4-methylsalicylate). This salt is water-soluble and will be lost to the aqueous layer, causing a dramatic drop in yield. One chemist reported their product solidifying after using 3N NaOH, a clear sign of unintended saponification.[9]
Preventative Protocol:
-
Step 1: Use a Saturated, Weak Base: Always use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH or KOH for neutralization.
-
Step 2: Perform a Pre-dilution: Before the wash, cool the reaction mixture thoroughly and pour it into a larger volume of ice-water. This dilutes the acid and dissipates heat generated during neutralization.
-
Step 3: Add Base Slowly and with Venting: Transfer the diluted mixture to a separatory funnel. Add the bicarbonate solution in small portions, and be sure to swirl and vent the funnel frequently to safely release the pressure from CO₂ evolution.
-
Step 4: Check the Aqueous pH: After washing, check the pH of the aqueous layer with litmus paper. It should be neutral or slightly basic (pH 7-8). If it's still acidic, continue with another gentle wash.
Section 2: Work-up & Purification Pitfalls
Properly isolating the product is as important as the reaction itself. The following Q&A addresses common issues in purification.
Q3: My final product is an oil, but the literature reports a solid. It also has a sharp, acidic odor. What went wrong?
This indicates the presence of impurities, most likely unreacted 4-methylsalicylic acid and residual acid catalyst. Pure this compound is a low-melting solid or oil, but acidic impurities will depress the melting point and contribute to an off-odor.
Troubleshooting Protocol:
-
Step 1: Ensure Complete Neutralization: Revisit your washing procedure. The most common cause is incomplete removal of acidic components. Perform additional washes with saturated NaHCO₃ solution until no more CO₂ evolution is observed.
-
Step 2: Implement a Brine Wash: After the bicarbonate wash, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, improving the efficiency of the subsequent drying step.[2]
-
Step 3: Dry Thoroughly: Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow adequate time for the drying to complete (15-20 minutes with occasional swirling) before filtering.
-
Step 4: Consider Recrystallization or Distillation: If impurities persist, further purification is necessary. Recrystallization from a suitable solvent system (e.g., methanol/water) or vacuum distillation can be used to obtain a highly pure product.
Section 3: Analytical & Quality Control FAQs
Verifying the identity and purity of your final product is a non-negotiable step.
Q4: What analytical techniques are best for confirming the purity of this compound?
A combination of methods is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is excellent for quantifying the purity of the final product and detecting any non-volatile impurities, such as unreacted 4-methylsalicylic acid.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities and confirming the mass of the desired product. It can help detect side-products like methanol dimers or other unexpected esters.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra will clearly show the presence of the methyl ester group, the aromatic protons, and the methyl group on the ring, and their integration will confirm the structure. Impurities will present as extra peaks.[4]
| Technique | Primary Use | Information Gained |
| HPLC | Purity Assessment & Quantification | % Purity, presence of unreacted starting material. |
| GC-MS | Impurity Profiling & ID | Identification of volatile by-products, mass confirmation. |
| NMR | Structural Confirmation | Unambiguous verification of chemical structure. |
| Table 1: Recommended analytical techniques for quality control. |
Section 4: Safety Protocols
The scale-up of any chemical process requires a heightened focus on safety. The reagents used in this esterification have significant hazards that must be managed.
| Reagent | Primary Hazards | Recommended PPE & Handling |
| 4-Methylsalicylic Acid | Skin, eye, and respiratory irritant.[13][14] | Goggles, gloves, lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust.[13][14] |
| Methanol | Flammable liquid, toxic if ingested, inhaled, or absorbed through skin. | Goggles, gloves, lab coat. Use in a fume hood away from ignition sources. |
| Sulfuric Acid (Conc.) | Severely corrosive to skin and eyes, causes serious burns. Strong oxidant. | Face shield, acid-resistant gloves, lab coat. Add slowly to other liquids to avoid splashing. |
| This compound | May cause skin and eye irritation. Harmful if swallowed.[15] | Goggles, gloves, lab coat. Handle in a well-ventilated area. |
| Table 2: Summary of reagent hazards and handling precautions. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. ivypanda.com [ivypanda.com]
- 9. reddit.com [reddit.com]
- 10. turkjps.org [turkjps.org]
- 11. Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines [aimspress.com]
- 12. Engineered Bacterial Production of Volatile Methyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. web.faa.illinois.edu [web.faa.illinois.edu]
Matrix effects in the GC-MS analysis of Methyl 4-methylsalicylate in biological samples
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 4-methylsalicylate in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and troubleshoot common issues encountered during analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and accuracy of your results.
Understanding Matrix Effects in GC-MS
In the context of GC-MS analysis of biological samples, the "matrix" refers to all components within the sample other than the analyte of interest (in this case, this compound). These components can include proteins, lipids, salts, and other endogenous molecules. A matrix effect is the alteration of the analytical signal of the target analyte due to the co-eluting matrix components. This can manifest as either signal enhancement or signal suppression, leading to inaccurate quantification.[1][2]
The primary mechanisms of matrix effects in GC-MS can be categorized into two main phenomena:
-
Injector-Related Effects ("Matrix-Induced Response Enhancement"): This is a well-documented effect in GC where non-volatile matrix components accumulate in the injector liner.[1] These residues can mask active sites (e.g., free silanol groups) that would otherwise adsorb or cause thermal degradation of the analyte. By blocking these sites, the matrix components effectively "protect" the analyte, leading to an enhanced signal compared to a clean standard injection.[1][2]
-
Ion Source-Related Effects ("Ion Suppression"): This effect occurs within the mass spectrometer's ion source. When a high concentration of co-eluting matrix components enters the ion source along with the analyte, it can lead to a phenomenon known as ion suppression. This can be caused by a space-charge effect, where the abundance of matrix ions alters the electric fields within the source, reducing the efficiency of ionization and extraction of the analyte ions into the mass analyzer.[3] A dirty ion source can exacerbate these effects significantly.
The following diagram illustrates the key decision points in diagnosing and mitigating matrix effects.
Caption: Decision workflow for troubleshooting matrix effects in GC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My analyte peak area is significantly higher in the sample matrix compared to the solvent standard. What is causing this?
A1: This phenomenon is likely due to a "matrix-induced response enhancement."[1] Non-volatile components from your biological sample (e.g., lipids, salts) deposit on the GC inlet liner. These deposits cover active sites that would normally cause your analyte to adsorb or degrade during the high-temperature injection process. This "protective" effect allows more of your analyte to reach the column, resulting in a larger peak area.[1][2]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner to minimize active sites from the start.
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.
-
Regular Inlet Maintenance: Frequently replace the inlet liner and septum to prevent the excessive buildup of matrix components.[4][5]
Q2: I'm observing poor reproducibility and lower than expected analyte signals, especially for low-concentration samples. What should I investigate?
A2: This is a classic symptom of ion suppression, potentially coupled with analyte loss due to active sites in the GC system.[3][5] When a large amount of co-eluting matrix material enters the MS ion source simultaneously with your analyte, it can disrupt the ionization process and reduce the number of analyte ions that reach the detector.[3] Additionally, if your sample cleanup is insufficient, active compounds in your sample may be irreversibly adsorbed in the injector or on the column.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before injection. Consider optimizing your extraction protocol (see detailed protocols below). Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simple Liquid-Liquid Extraction (LLE).[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as Methyl Salicylate-d3, is chemically identical to the analyte and will co-elute.[7] Therefore, it will be affected by matrix-induced suppression or enhancement in the same way as the analyte. By using the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise data.[8][9]
-
Sample Dilution: If your analyte concentration is high enough, diluting the final extract can reduce the concentration of matrix components entering the system, thereby lessening the ion suppression effect.[4] However, ensure your diluted concentration is still well above the limit of quantification (LOQ).
-
Check and Clean the Ion Source: A contaminated ion source is more susceptible to matrix effects. If you observe a general decline in sensitivity across all analyses, follow the manufacturer's procedure for cleaning the ion source.
Q3: My peak shape is tailing for this compound. What is the cause and how can I fix it?
A3: Peak tailing for active compounds like this compound is often caused by undesirable interactions with active sites within the GC system.[5] These sites can be exposed silanol groups in the injector liner, on glass wool, at the head of the analytical column, or contaminants within the system.
Troubleshooting Steps:
-
Injector Maintenance:
-
Replace the inlet liner with a new, properly deactivated liner.
-
If using glass wool, ensure it is also deactivated (silanized).
-
Check for and replace a cored or leaking septum.[4]
-
-
Column Maintenance:
-
Trim the first 10-15 cm from the inlet end of the column. This removes accumulated non-volatile residues and active sites.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove contaminants.[10]
-
-
Check for Leaks: Air leaks in the carrier gas line can lead to column phase degradation (oxidation), creating active sites. Perform a thorough leak check of the system.[10]
Q4: Do I need to derivatize this compound for GC-MS analysis?
A4: this compound is a relatively volatile ester and can often be analyzed directly by GC-MS without derivatization. However, if you are simultaneously analyzing its primary metabolite, 4-methylsalicylic acid, derivatization is necessary. The carboxylic acid group on 4-methylsalicylic acid is polar and not sufficiently volatile for GC analysis. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a less polar, more volatile trimethylsilyl (TMS) group.[11][12]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a baseline method for extracting this compound and is suitable for initial feasibility studies.
Steps:
-
Sample Aliquoting: To a 200 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of your internal standard working solution (e.g., Methyl Salicylate-d3 in methanol).
-
Acidification: Add 50 µL of 1M HCl to the sample to protonate any potential acidic metabolites and improve extraction efficiency. Vortex briefly.
-
Extraction: Add 800 µL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane:ethyl acetate 9:1 v/v).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C to prevent loss of the volatile analyte.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
Protocol 2: Solid-Phase Extraction (SPE) from Urine or Tissue Homogenate
SPE provides a more thorough cleanup than LLE and is recommended for reducing significant matrix effects.[6] This protocol uses a reverse-phase SPE cartridge.
Steps:
-
Sample Pre-treatment:
-
Urine: Centrifuge 1 mL of urine to remove particulates. Add 10 µL of the internal standard working solution. Adjust the pH to ~6.0 with a suitable buffer.
-
Tissue Homogenate: To 500 µL of homogenate, add 1.5 mL of acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a new tube and add the internal standard. Evaporate the acetonitrile and reconstitute in 1 mL of 5% methanol in water.
-
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate into a clean collection tube.
-
Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of ethyl acetate for analysis, as described in the LLE protocol.
The following diagram illustrates the SPE workflow for sample cleanup.
Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.
Quantitative Data Summary
The impact of matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a neat solvent standard versus a post-extraction spiked matrix sample.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]
| Analyte | Biological Matrix | Sample Prep | Matrix Effect (%) | Predominant Effect |
| Analyte A (TMS-derivative) | Human Urine | LLE | 75% | Suppression |
| Analyte B (TMS-derivative) | Rat Plasma | Protein Ppt. | 130% | Enhancement |
| This compound | Human Plasma | SPE | 95% - 105% | Minimal/Compensated |
| Analyte C (TMS-derivative) | Human Serum | LLE | 60% | Suppression |
Note: Data for Analytes A, B, and C are representative examples from literature illustrating the range of effects.[13][14] The data for this compound is the target outcome when using an optimized SPE method and a stable isotope-labeled internal standard.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. clearsynth.com [clearsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of Methyl 4-methylsalicylate: A Comparative Analysis Featuring qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 4-methylsalicylate, a significant chemical entity, is no exception. This guide provides an in-depth, objective comparison of analytical methodologies for its purity assessment, with a special focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity in Pharmaceutical Development
The purity of a chemical compound directly influences its safety, efficacy, and stability. For a compound like this compound, which may be a precursor or an active ingredient in pharmaceutical formulations, even minute impurities can have significant consequences. Therefore, employing a reliable and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise and accurate quantification of compounds.[1][2][3] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR is a primary ratio method.[4] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal, allowing for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[2][5]
The fundamental principle of qNMR is elegantly simple: the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2] This inherent quantitative nature allows for absolute quantification without the need for calibration curves, a significant advantage over many other analytical techniques.[1][2]
Why qNMR is Gaining Prominence in Pharmaceutical Analysis:
-
Absolute Quantification: qNMR does not necessitate the use of a reference standard that is identical to the analyte, making it invaluable for the analysis of new chemical entities or when a specific certified reference material is unavailable.[1][2][6]
-
Versatility: The technique can be applied to a wide range of organic compounds that are soluble in a suitable deuterated solvent.[1][2]
-
Non-destructive: The sample can be recovered and used for further analyses, which is particularly beneficial when dealing with precious or limited quantities of material.[2][4]
-
Traceability: When using a certified reference material (CRM) as the internal standard, qNMR provides results that are traceable to the International System of Units (SI).[2][5]
-
Speed and Efficiency: For many small molecules, a qNMR experiment can be performed in a relatively short time, often around 10-15 minutes, without the need for extensive method development or calibration curve generation.[1][6][7]
Experimental Workflow for qNMR Purity Determination
The successful implementation of a qNMR experiment hinges on meticulous sample preparation and the optimization of acquisition parameters to ensure accurate and precise results.[8]
Caption: General workflow for purity determination by qNMR.
A Comparative Look: qNMR vs. Traditional Chromatographic Methods
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the gold standards for purity analysis in the pharmaceutical industry, qNMR offers distinct advantages that make it a compelling alternative or orthogonal technique.[9][10]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Absolute quantification using an internal standard of a different compound.[2] | Relative quantification requiring a reference standard of the analyte. | Relative quantification requiring a reference standard of the analyte. |
| Calibration | No calibration curve required.[1][2] | Calibration curve is necessary. | Calibration curve is necessary. |
| Speed | Relatively fast analysis time (10-15 mins per sample).[1] | Can be time-consuming due to column equilibration and gradient elution. | Generally faster than HPLC for volatile compounds. |
| Sample Prep | Simple dissolution in a deuterated solvent.[11] | Often requires more complex sample preparation, including filtration. | Requires volatile samples or derivatization. |
| Destructive? | Non-destructive.[2] | Destructive. | Destructive. |
| Universality | Applicable to most soluble organic compounds.[1] | Limited by analyte's solubility and chromophore presence for UV detection. | Limited to volatile and thermally stable compounds. |
| Traceability | Directly traceable to SI units with a certified internal standard.[5] | Traceability is dependent on the purity of the reference standard. | Traceability is dependent on the purity of the reference standard. |
This comparison highlights that while HPLC and GC are powerful techniques, qNMR's ability to perform absolute, calibration-free quantification makes it a highly efficient and accurate method for purity determination, especially in research and development settings where certified standards of new molecules may not be available.[6]
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Instrumentation:
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic Acid, 1,4-Dinitrobenzene) - The choice of internal standard is critical; it should have signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity.[12]
-
Deuterated Solvent (e.g., Chloroform-d, DMSO-d6) - The solvent must completely dissolve both the analyte and the internal standard and should not have signals that interfere with the signals of interest.[3]
-
High-resolution NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[12]
-
Analytical balance (accurate to at least 0.01 mg).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized to give comparable signal intensities.
-
Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.[13]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).[13]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the acquisition parameters for quantitative analysis. Key parameters include:
-
Relaxation Delay (D1): This is a crucial parameter. It should be at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated to ensure complete relaxation and accurate integration. A D1 of 30 seconds or more is often recommended for accurate quantification.[12]
-
Pulse Angle: A 90° pulse angle is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[8]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_is = Integral of the internal standard signal
-
N_is = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molar mass of the analyte
-
MW_is = Molar mass of the internal standard
-
m_analyte = Mass of the analyte
-
m_is = Mass of the internal standard
-
P_is = Purity of the internal standard
-
Caption: Logical flow of the qNMR purity calculation.
Conclusion: An Integrated Approach to Purity Determination
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most robust. While traditional methods like HPLC and GC provide valuable information about the impurity profile, qNMR stands out for its ability to deliver a rapid, accurate, and absolute purity value. Its non-destructive nature and independence from analyte-specific reference standards make it an exceptionally powerful tool in both research and quality control environments.[2][10] The adoption of qNMR, guided by principles outlined in pharmacopeias like the USP, can significantly enhance the confidence in the quality of pharmaceutical materials.[14][15]
References
- 1. azom.com [azom.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 15. usp.org [usp.org]
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) for Methyl 4-methylsalicylate Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. Methyl 4-methylsalicylate, an isomer of the common analgesic and flavoring agent methyl salicylate, requires a validated analytical method to ensure its identity, purity, and strength in various formulations. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against its primary alternative, Gas Chromatography (GC). The content herein is grounded in established scientific principles and regulatory guidelines, offering practical insights into method validation and selection.
While specific validation data for this compound is not abundantly available in public literature, the analytical behavior of this compound is expected to be highly similar to its well-documented isomer, methyl salicylate. Therefore, this guide will leverage validated methods for methyl salicylate as a scientifically sound surrogate to illustrate the principles and performance of an HPLC method for this compound, with the understanding that minor method adjustments may be necessary for the specific isomer.
The Imperative of Method Validation: A Foundation of Trust
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] This process is not merely a regulatory formality but a critical component of scientific integrity, ensuring that the data generated is accurate, reproducible, and reliable.[3] The validation parameters discussed in this guide are in alignment with the stringent standards set by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3]
HPLC Method Validation for this compound: A Detailed Exploration
A reversed-phase HPLC (RP-HPLC) method is the most prevalent and versatile approach for the analysis of moderately polar compounds like this compound. The subsequent sections will dissect the critical validation parameters, providing both the rationale and a step-by-step protocol for their evaluation.
Visualizing the HPLC Validation Workflow
The validation of an HPLC method is a systematic process, with each parameter building upon the others to create a comprehensive picture of the method's performance.
Caption: A flowchart illustrating the logical progression of an HPLC method validation process.
Specificity: Ensuring Unambiguous Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] A stability-indicating method is one that can separate the drug substance from its degradation products, providing a reliable measure of the drug's stability.[4]
Forced degradation studies are essential for demonstrating the specificity and stability-indicating nature of an HPLC method.[5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 60°C for 30 minutes to 4 hours.[1][7]
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 60°C for 30 minutes to 4 hours.[1][7]
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period.[1]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined duration.[1]
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method. The chromatograms should demonstrate resolution between the intact this compound peak and any degradation product peaks.
Linearity and Range: Proportionality of Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected working range. A typical range for methyl salicylate has been reported as 25-175 µg/mL.[1]
-
Injection and Analysis: Inject each standard solution in triplicate into the HPLC system.
-
Data Analysis: Plot a calibration curve of the average peak area versus the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.[1]
Accuracy: Closeness to the True Value
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of pure analyte is added to a placebo matrix.
-
Sample Preparation: Prepare a placebo formulation (containing all excipients except this compound).
-
Spiking: Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98% and 102%.[3]
Precision: Measure of Variability
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and with the same instrument. The RSD should typically be ≤ 2%.[3]
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on different days, with different analysts, and/or with different equipment to assess the effect of random events on the precision of the method. The RSD should also typically be within acceptable limits (e.g., ≤ 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within acceptable limits.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[8]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Performance Data Comparison
The following table summarizes the performance characteristics of typical HPLC and GC methods for the analysis of methyl salicylate, which serves as a proxy for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[8] |
| Stationary Phase | Lichrosorb C8 or equivalent C18 column.[1] | Capillary column (e.g., DB-5ms). |
| Mobile/Carrier Gas | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid.[1] | Helium or Nitrogen. |
| Detection | Photodiode Array (PDA) at 304 nm or UV at 230 nm.[1][9] | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3] |
| Linearity Range | 25-175 µg/mL.[1] | 100-300 µg/mL.[3] |
| Correlation Coefficient (r²) | > 0.999.[1] | > 0.999.[3] |
| Accuracy (% Recovery) | 99.78 - 100.0%.[1] | ~99.95%.[3] |
| Precision (%RSD) | Intra-day: < 0.14%, Inter-day: < 0.23%.[1] | < 1.00%.[3] |
| Advantages | - No derivatization needed.- Robust for routine QC. | - High sensitivity and selectivity (especially with MS).- Faster analysis time for volatile compounds. |
| Disadvantages | - Lower sensitivity than GC-MS.- Higher solvent consumption. | - May require derivatization for less volatile compounds.- Not suitable for thermally labile compounds. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs.
-
HPLC is a highly practical and efficient method for routine quality control in pharmaceutical formulations, offering simplicity and robustness without the need for derivatization. Its versatility makes it suitable for a wide range of sample matrices.
-
GC-MS offers superior sensitivity and is well-suited for analyzing volatile compounds like this compound, making it an excellent choice for bioanalytical studies or trace-level detection.[8]
For any given application, the selected method must be rigorously validated to ensure it is fit for its intended purpose, thereby guaranteeing the integrity and reliability of the analytical data generated.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijrpp.com [ijrpp.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Methyl 4-methylsalicylate and Methyl Salicylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl salicylate, the familiar essence of wintergreen, is a cornerstone of topical analgesic and anti-inflammatory formulations. Its bioactivity is well-documented, stemming primarily from its role as a pro-drug for salicylic acid, a potent inhibitor of cyclooxygenase (COX) enzymes. This guide ventures into a comparative analysis, placing methyl salicylate alongside its structural analog, Methyl 4-methylsalicylate. The introduction of a single methyl group at the C4 position of the phenyl ring presents a subtle yet potentially profound structural modification. This document synthesizes existing data and established structure-activity relationship (SAR) principles to objectively compare the bioactivities of these two molecules. We will explore how this seemingly minor chemical alteration is predicted to impact anti-inflammatory, analgesic, and antimicrobial efficacy, providing detailed experimental protocols to empower researchers to validate these hypotheses.
Molecular Structure: The Critical Point of Divergence
The foundation of any bioactivity comparison lies in the molecular structure. Both compounds are methyl esters of salicylic acid derivatives. The key distinction is the presence of a methyl group at the para-position (C4) relative to the carboxylic ester in this compound.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Methyl Salicylate | [Image of Methyl Salicylate structure] | C₈H₈O₃ | 152.15 g/mol [1] |
| This compound | [Image of this compound structure] | C₉H₁₀O₃ | 166.17 g/mol |
This structural difference is paramount, as substitutions on the aromatic ring of salicylates are known to significantly influence potency and even the nature of the biological activity.[2][3]
Mechanism of Action: A Tale of Two Pathways
The bioactivity of both compounds is predicated on their ability to be hydrolyzed by esterases in the skin and tissues into their respective active acid forms: salicylic acid and 4-methylsalicylic acid.[4][5] From here, their paths may diverge.
Methyl Salicylate operates through a well-elucidated, dual mechanism:
-
Systemic Anti-inflammatory Action : Upon topical application, it is metabolized to salicylic acid, which non-selectively inhibits both COX-1 and COX-2 enzymes.[4][6] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][7]
-
Local Counter-Irritant Effect : It acts as a rubefacient, inducing mild local irritation and vasodilation (widening of blood vessels).[7][8][9] This creates a warming sensation that provides pain relief by distracting from the underlying musculoskeletal pain, a process often involving the modulation of Transient Receptor Potential (TRP) channels.[6][10]
This compound's mechanism is less studied and largely predictive. While it is expected to hydrolyze to 4-methylsalicylic acid, classical SAR studies of salicylates suggest that substitution at the meta or para position relative to the carboxyl group can abolish anti-inflammatory activity.[2] This raises a critical hypothesis: the C4-methyl group may sterically hinder or electronically modify the molecule's ability to effectively bind to and inhibit COX enzymes.
Caption: Predicted divergence in the anti-inflammatory pathway.
Comparative Bioactivity Analysis
Direct, side-by-side experimental data for these two compounds is limited in published literature. Therefore, this comparison integrates established knowledge of methyl salicylate with SAR predictions and available data on 4-methylsalicylic acid derivatives.
Anti-inflammatory and Analgesic Efficacy
Methyl salicylate is a widely used topical analgesic and anti-inflammatory agent.[7][11] Its efficacy is attributed to both COX inhibition and its counter-irritant effects.[12] Derivatives of methyl salicylate have been synthesized that show potent anti-inflammatory activity, in some cases equal to that of indomethacin in animal models.[13]
For this compound, the outlook for potent anti-inflammatory action is theoretically diminished. The SAR principle suggesting that para-substitution abolishes activity is a significant hurdle.[2] This implies that this compound may be a significantly weaker anti-inflammatory and analgesic agent compared to methyl salicylate. Experimental validation is crucial to confirm this hypothesis.
Antimicrobial Activity
While primarily known for anti-inflammatory effects, salicylates possess antimicrobial properties.[4] Methyl salicylate has been shown to inhibit the growth of various periodontal pathogens and can act synergistically with other antimicrobial agents like berberine.[14]
This is an area where this compound may exhibit distinct and potentially superior activity. A study on the synthesis and antibacterial activity of 4-methylsalicylic acid derivatives revealed notable effects. Specifically, an ethyl ester derivative, ethyl-2-hydroxy-4-methylbenzoate, showed the best activity against the Gram-negative bacterium Dickeya sp. among the compounds tested.[15] This suggests that the 4-methyl functional group, while potentially detrimental to anti-inflammatory action, may confer a favorable profile for antimicrobial applications.
Table 1: Summary of Comparative Bioactivity
| Bioactivity | Methyl Salicylate | This compound (Predicted/Inferred) | Rationale / Supporting Evidence |
| Anti-inflammatory | Active | Weak to Inactive | Potent COX inhibitor via salicylic acid metabolite.[6][7] |
| Analgesic | Active | Weak to Inactive | Efficacy linked to anti-inflammatory and counter-irritant actions.[16] |
| Antimicrobial | Moderately Active | Potentially Active | Known activity against various bacteria.[14][17] |
Experimental Protocols for Validation
Caption: General workflow for comparative bioactivity assessment.
Protocol 1: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[18]
-
Objective: To quantify and compare the anti-inflammatory potential of Methyl Salicylate and this compound.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value for each compound.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol directly measures the inhibitory effect of the compounds on the primary enzymatic targets for salicylate-based anti-inflammatory drugs.
-
Objective: To determine the IC₅₀ values of the test compounds against purified COX-1 and COX-2 enzymes.
-
Assay Type: Commercially available colorimetric or fluorescent COX inhibitor screening kits are recommended for standardization (e.g., from Cayman Chemical, Abcam).
-
General Procedure (Colorimetric Example):
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, assay buffer, and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds (hydrolyzed to their acid forms, salicylic acid and 4-methylsalicylic acid, for direct comparison) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced, and the resulting product reacts with a chromogen to produce a colored compound.
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
-
Objective: To compare the antibacterial efficacy of Methyl Salicylate and this compound.
-
Methodology (Broth Microdilution):
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Dickeya sp.) equivalent to a 0.5 McFarland standard, then dilute to the final concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
MBC (Optional): To determine the Minimum Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.
-
Conclusion and Future Directions
The comparison between methyl salicylate and this compound offers a compelling case study in structure-activity relationships. While methyl salicylate remains a proven, effective topical agent for pain and inflammation, its C4-methylated analog is predicted to have significantly attenuated anti-inflammatory and analgesic properties.[2][7] This predicted loss of function at the COX enzymes underscores the exquisite sensitivity of this biological target to structural modification of the salicylate scaffold.
Conversely, the 4-methyl group may unlock or enhance a different biological function: antimicrobial activity.[15] Preliminary evidence suggests that derivatives of 4-methylsalicylic acid are effective against certain bacteria, presenting a novel avenue for investigation.
For drug development professionals, this guide highlights two key takeaways:
-
Hypothesis Confirmation is Essential: The predicted inactivity of this compound as an anti-inflammatory agent requires direct experimental validation using the protocols outlined.
-
Potential for Repurposing: Should the anti-inflammatory action prove negligible, this compound should not be dismissed. Its potential as a targeted antimicrobial agent, particularly in contexts where anti-inflammatory effects are not desired, warrants further exploration.
Ultimately, the addition of a single methyl group transforms the therapeutic profile of a classic pharmaceutical agent, illustrating the precision required in drug design and the exciting potential for discovering new activities in structurally related molecules.
References
- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 7. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. goodrx.com [goodrx.com]
- 11. METHYL SALICYLATE - WEBBER Activ+ [webberactiv.com]
- 12. Methyl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antibacterial Activity of 4-Methylsalicylic Acid Derivatives and Salicylanilides - ProQuest [proquest.com]
- 16. asystem.com [asystem.com]
- 17. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: Methyl 4-methylsalicylate vs. Ethyl Salicylate
In the vast landscape of aromatic esters, structural nuances often dictate significant shifts in physicochemical properties, biological activities, and application potential. This guide offers an in-depth comparative analysis of two closely related, yet distinct, salicylate esters: Methyl 4-methylsalicylate and Ethyl Salicylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level overview to provide a technical exploration grounded in experimental data and established chemical principles. Our objective is to elucidate the key differentiators between these molecules to inform compound selection, experimental design, and new product development.
At a Glance: Structural and Physicochemical Distinctions
The primary structural difference between this compound and Ethyl Salicylate lies in the substitution on the benzene ring and the nature of the ester group. Ethyl Salicylate is the ethyl ester of salicylic acid. In contrast, this compound is the methyl ester of 4-methylsalicylic acid, meaning it possesses an additional methyl group at the para-position (C4) relative to the hydroxyl group on the aromatic ring. This seemingly minor alteration has a tangible impact on the molecule's physical properties.
Caption: Chemical structures of this compound and Ethyl Salicylate.
The presence of the additional methyl group in this compound increases its molecular weight and alters its polarity and steric profile compared to Ethyl Salicylate. These differences are reflected in their physical properties, as detailed in the comparative data table below.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl Salicylate |
| CAS Number | 4670-56-8[1][2][3][4] | 118-61-6 |
| Molecular Formula | C₉H₁₀O₃[1][4] | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [4] | 166.17 g/mol |
| Appearance | Pale brown to pale yellow low melting solid[3][4] | Colorless to pale yellow liquid[1] |
| Melting Point | 27 - 28 °C[2][3][4] | 1 °C |
| Boiling Point | 242 °C[2][4] | 234 °C |
| Density | 1.147 g/mL[2][4] | 1.131 g/mL at 25 °C |
| Refractive Index | 1.5370[2][4] | 1.522 |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | Sparingly soluble in water; soluble in alcohol and ether. |
Synthesis and Reactivity: A Tale of Two Esters
Both this compound and Ethyl Salicylate are commonly synthesized via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of starting materials is the key differentiator in their synthesis.
Experimental Protocol: Fischer Esterification
The following protocol outlines the general procedure for the synthesis of both esters. The critical distinction lies in the selection of the salicylic acid derivative.
Objective: To synthesize the target salicylate ester via acid-catalyzed esterification.
Materials:
-
4-Methylsalicylic acid (for this compound) OR Salicylic acid (for Ethyl Salicylate)
-
Methanol (for this compound) OR Ethanol (for Ethyl Salicylate)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate salicylic acid derivative in an excess of the corresponding alcohol (methanol or ethanol).[5][6][7]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[5][6][7][8]
-
Reflux: Attach a condenser and heat the mixture to reflux for a specified period (typically 1-2 hours).[8] The reflux allows the reaction to proceed at a controlled temperature without loss of volatile reagents.
-
Workup and Extraction: After cooling, pour the reaction mixture into a separatory funnel containing cold water. Extract the ester with diethyl ether. The organic layer will contain the desired product.[5]
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.[5][8]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.[5]
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Causality in Experimental Choices:
-
Excess Alcohol: The use of excess alcohol shifts the equilibrium of the reversible Fischer esterification reaction towards the product side, maximizing the yield of the ester.[5]
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Neutralization Wash: The sodium bicarbonate wash is crucial for removing acidic impurities, which can interfere with subsequent applications or characterization of the product.[5]
Caption: Comparative synthesis pathways via Fischer esterification.
Spectroscopic and Biological Profile
While detailed comparative biological studies are not widely available, we can infer potential differences based on their structures and the known activities of related compounds.
Spectroscopic Analysis:
-
¹H NMR: Both compounds will show characteristic signals for the aromatic protons, the hydroxyl proton, and the ester alkyl protons. For this compound, an additional singlet corresponding to the methyl group on the ring will be present. In Ethyl Salicylate, the ester group will exhibit a characteristic triplet and quartet pattern.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ, reflecting the different substitution patterns and ester groups.
-
IR Spectroscopy: Both molecules will exhibit strong carbonyl (C=O) stretching absorption from the ester group and a broad O-H stretching band from the phenolic hydroxyl group.
Biological Activity:
-
Ethyl Salicylate: It is well-documented as a topical analgesic and anti-inflammatory agent.[9][10][11] It functions as a prodrug, being hydrolyzed in the body to salicylic acid, a known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[12]
-
This compound: Its biological activity is less characterized in publicly available literature. However, it has been noted to possess antimicrobial properties, particularly against opportunistic fungal species.[1] The presence of the 4-methyl group may influence its lipophilicity and ability to penetrate cell membranes, potentially altering its absorption, metabolism, and overall biological effect compared to Ethyl Salicylate. Derivatives of its parent acid, 4-methylsalicylic acid, have been investigated as inhibitors of certain enzymes like tissue-nonspecific alkaline phosphatase (TNAP).[13]
Applications and Concluding Remarks
The distinct properties of these two esters have led to their use in different industrial and research contexts.
-
Ethyl Salicylate is widely used in:
-
This compound is primarily utilized as:
References
- 1. CAS 4670-56-8: Benzoic acid, 2-hydroxy-4-methyl-, methyl e… [cymitquimica.com]
- 2. 4670-56-8 | CAS DataBase [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4670-56-8 C9H10O3 this compound, CasNo.4670-56-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 9. METHYL SALICYLATE - WEBBER Activ+ [webberactiv.com]
- 10. Methylsalicylate & Menthol Cream: Uses & Side Effects [medicinenet.com]
- 11. goodrx.com [goodrx.com]
- 12. Methyl Salicylate-d4 | CAS#:1219802-12-6 | Chemsrc [chemsrc.com]
- 13. 2-Hydroxy-4-methylbenzoic acid | CAS#:50-85-1 | Chemsrc [chemsrc.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 4-methylsalicylate
Introduction: The Pursuit of an Efficient Synthesis
Methyl 4-methylsalicylate, a key ester with applications ranging from fragrance and flavoring to pharmaceutical intermediates, is primarily synthesized through the Fischer-Speier esterification of 4-methylsalicylic acid with methanol. While the fundamental reaction is straightforward, its efficiency is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, moving beyond traditional methods to explore modern, sustainable alternatives. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting the optimal catalyst for their specific objectives, whether for laboratory-scale discovery or industrial-scale production. The discussion will draw upon analogous, well-documented findings for the synthesis of methyl salicylate, given the shared reaction mechanism.[1][2]
Catalytic Systems: A Comparative Overview
The esterification of 4-methylsalicylic acid is an equilibrium-limited reaction. The role of the catalyst is twofold: to accelerate the rate at which equilibrium is reached and, in many process designs, to facilitate the removal of the water byproduct to drive the reaction toward the product.[3][4] We will examine three primary classes of catalysts: traditional homogeneous acids, modern heterogeneous solid acids, and green enzymatic catalysts.
Homogeneous Acid Catalysts: The Classical Approach
Concentrated mineral acids, such as sulfuric acid (H₂SO₄), have long been the conventional catalysts for esterification. Their high proton availability ensures rapid protonation of the carboxylic acid's carbonyl group, significantly enhancing its electrophilicity and facilitating the nucleophilic attack by methanol.[3][5]
Mechanism of Action: The reaction proceeds through a well-established five-step mechanism:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst.[5]
-
Nucleophilic Attack: Methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group.[5]
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.[5]
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Advantages:
-
High reaction rates and yields under relatively mild conditions (e.g., refluxing methanol).[3]
-
Low catalyst cost.
Disadvantages:
-
Corrosion: Highly corrosive to equipment, requiring specialized reactors.[6]
-
Separation Difficulties: Catalyst removal requires neutralization and washing steps, generating significant aqueous waste.[6]
-
Environmental Concerns: Contributes to acidic waste streams, which are environmentally harmful.
-
Side Reactions: Can lead to dehydration and etherification of the alcohol at higher temperatures.[6]
Heterogeneous Solid Acid Catalysts: The Industrial Workhorse
To overcome the drawbacks of homogeneous catalysts, a wide range of solid acid catalysts have been developed. These materials provide acidic sites on a solid support, simplifying separation and enabling continuous-flow processes. They are generally more environmentally benign and can often be regenerated and reused.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[7] Catalysts like H-beta (Hβ) and HZSM-5 have proven highly effective for the esterification of salicylic acid.[8] Studies show that salicylic acid conversion can exceed 90% at 423 K with both Hβ and HZSM-5, with selectivity towards methyl salicylate greater than 95%.[9] The catalytic performance is closely linked to the strength and distribution of acid sites.[8] In contrast, zeolite HY is often less effective for this reaction.[8][9]
Metal oxides like zirconia (ZrO₂), alumina, and silica can be modified with anions such as sulfate or phosphate to create highly acidic surfaces. Sulfated zirconia (SZ), in particular, behaves as a "superacid" and is an exceptionally suitable catalyst for this synthesis due to its high yield, selectivity, and reusability.[9] These catalysts are effective with both methanol and dimethyl carbonate (DMC) as the methylating agent, although methanol generally provides a higher yield.[10]
Macroporous polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, are powerful and selective acid catalysts for esterification.[11][12] They function effectively under mild conditions and are easily filtered from the reaction mixture.[12] Their high surface area and accessible acid sites lead to excellent reaction rates.[13] Studies using the similar NKC-9 resin in a fixed-bed reactor demonstrate the industrial potential of this catalyst class, with optimal conditions identified as a 1:6 molar ratio of acid to methanol at 343.15 K.[14]
Advantages:
-
Easy Separation: Simple filtration is sufficient to recover the catalyst.
-
Reusability: Catalysts can be regenerated and recycled multiple times, reducing cost and waste.[10][11]
-
Non-Corrosive: Less corrosive to equipment compared to mineral acids.[15]
-
Process Intensification: Suitable for use in continuous fixed-bed reactors.[14]
Disadvantages:
-
Mass Transfer Limitations: Reaction rates can be limited by diffusion of reactants into the catalyst pores.
-
Lower Activity (per site): May require higher temperatures or longer reaction times compared to H₂SO₄ to achieve similar conversions.
-
Leaching: Potential for active sites to leach into the reaction medium under harsh conditions.
Enzymatic Catalysts: The Green Chemistry Approach
Lipases, a class of enzymes, offer a highly selective and environmentally friendly route to ester synthesis. They operate under very mild conditions (typically near room temperature and neutral pH), minimizing side reactions and energy consumption. Immobilization of the lipase onto a solid support, such as silica gel, is crucial for practical application, allowing for easy recovery and reuse.[16][17]
Mechanism of Action: Lipase-catalyzed esterification involves a two-step "ping-pong" mechanism. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing water. Second, the alcohol (methanol) attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme.
Caption: Simplified "ping-pong" mechanism for lipase-catalyzed esterification.
Advantages:
-
High Selectivity: Enzymes are highly chemoselective, regioselective, and stereoselective, minimizing byproducts.
-
Mild Conditions: Reactions occur at low temperatures and neutral pH, saving energy and preserving sensitive functional groups.[16]
-
Environmentally Benign: Biodegradable catalysts and minimal waste generation.
Disadvantages:
-
Cost: Enzymes can be significantly more expensive than chemical catalysts.
-
Stability: Can be sensitive to temperature, pH, and organic solvents, although immobilization improves robustness.[17]
-
Slower Reaction Rates: Enzymatic reactions are often slower than conventional chemical methods.[18]
-
Inhibition: Can be inhibited by substrates or products.
Quantitative Performance Comparison
The following table summarizes experimental data from studies on methyl salicylate synthesis, providing a comparative benchmark for catalyst efficacy.
| Catalyst Type | Specific Catalyst | Reactant(s) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Homogeneous Acid | H₂SO₄ | Salicylic Acid, Methanol | ~80 (Reflux) | 1.25 | High (Implied) | High (Implied) | [3] |
| Heterogeneous (Zeolite) | H-beta (Hβ) | Salicylic Acid, DMC | 135 | 10 | 95 | >95 | |
| Heterogeneous (Zeolite) | HZSM-5 | Salicylic Acid, DMC | 135 | 10 | 64 | >95 | |
| Heterogeneous (Metal Oxide) | Sulfated Zirconia | Salicylic Acid, Methanol | N/A | N/A | High Yield | High | [10] |
| Heterogeneous (Resin) | Ce⁴⁺/001x7 Resin | Salicylic Acid, Methanol | 95 | 12 | 93.3 | >99 | [19] |
| Enzymatic (Lipase) | Immobilized Geobacillus sp. | Salicylic Acid, Methanol | 65 | 12 | 82.94 (Yield) | High | [16][17][20] |
Note: DMC refers to Dimethyl Carbonate, an alternative methylating agent.
Experimental Protocols
Protocol 1: General Procedure for Solid Acid Catalyst Screening
This protocol provides a standardized workflow for comparing the efficacy of different heterogeneous catalysts.
Caption: General workflow for screening solid acid catalysts.
Methodology:
-
Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15, H-beta zeolite, sulfated zirconia) under vacuum at 110°C for 4 hours to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylsalicylic acid (1.0 eq), methanol (6-8 eq), and the dried solid catalyst (e.g., 10-20 wt% relative to the carboxylic acid).[6][14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 95°C for resins, 120-140°C for zeolites) and stir vigorously.[19]
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Recover the catalyst by simple filtration. Wash the catalyst with fresh methanol and dry it for reuse studies.
-
Work-up: Transfer the filtrate to a separatory funnel. If necessary, neutralize any leached acidity with a dilute sodium bicarbonate solution. Wash the organic layer with water, then with brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methanol under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude this compound by vacuum distillation or column chromatography. Characterize the final product and determine the yield.
Conclusion and Recommendations
The optimal catalyst for this compound synthesis is highly dependent on the specific application's priorities.
-
For rapid, small-scale laboratory synthesis where downstream processing is not a major concern, traditional sulfuric acid remains a viable, albeit environmentally taxing, option.
-
For scalable, industrial production and green chemistry applications , heterogeneous solid acids are the superior choice. Sulfated zirconia offers excellent activity and reusability. Ion-exchange resins like Amberlyst-15 are highly effective at lower temperatures and are ideal for batch or continuous processes.[12] Zeolites like H-beta provide high conversion and selectivity at slightly higher temperatures.
-
For synthesizing high-value, sensitive compounds where absolute selectivity is paramount and cost is secondary, immobilized lipases represent the cutting edge of green catalysis, offering unparalleled mildness and precision.[16]
By understanding the distinct advantages and mechanisms of each catalyst class, researchers and drug development professionals can make informed decisions to optimize the synthesis of this compound, balancing efficiency, cost, and environmental impact.
References
- 1. teachnlearnchem.com [teachnlearnchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
- 6. CN114956996A - Production method of methyl salicylate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor | Semantic Scholar [semanticscholar.org]
- 15. Amberlyst-15 as a Heterogeneous Reusable Catalyst for the Synthesis of α-Hydroxy Phosphonates in Water [organic-chemistry.org]
- 16. Immobilization of Lipase from Geobacillus sp. and Its Application in Synthesis of Methyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Spectroscopic Guide to Synthetic vs. Natural Methyl 4-methylsalicylate
This guide offers an in-depth spectroscopic comparison of synthetic versus natural Methyl 4-methylsalicylate, designed for researchers, scientists, and professionals in drug development. We move beyond rudimentary data presentation to explore the causal relationships behind experimental choices, ensuring each protocol is a self-validating system for determining the authenticity of this critical compound.
Introduction: The Question of Origin
This compound, an aromatic ester, is a valuable compound in various fields, including pharmaceuticals and fragrance industries. It is found naturally in certain plant species, where it is produced through complex biosynthetic pathways.[1] Concurrently, it can be manufactured on a large scale through chemical synthesis, typically via the esterification of 4-methylsalicylic acid with methanol.[2][3]
While the molecular structure of this compound is identical regardless of its origin (C₉H₁₀O₃), the method of production leaves indelible traces. For regulatory compliance, quality control, and authenticity in natural product claims, distinguishing between synthetic and natural sources is paramount. Synthetic variants may contain process-related impurities, while natural extracts possess a unique profile of minor co-constituents and, most importantly, a distinct isotopic signature inherited from their biological precursors.[4][5] This guide details the spectroscopic methodologies capable of elucidating these subtle but definitive differences.
Part 1: Foundational Spectroscopic Characterization
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the molecular structure and purity of this compound. However, when comparing a pure synthetic standard to a pure natural isolate, these methods will yield virtually identical spectra, as they are interrogating the same molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the aromatic ring. The splitting patterns and chemical shifts are dictated by the molecule's electronic structure.
¹³C NMR Analysis: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |
| Ar-CH₃ | ~2.4 | ~21.5 |
| O-CH₃ | ~3.9 | ~52.0 |
| Aromatic CH | 6.7 - 7.9 | 115 - 160 |
| Carbonyl C=O | - | ~170.0 |
Note: Specific shifts can vary slightly based on the solvent and instrument used. Data is extrapolated from known spectra of similar compounds like methyl salicylate and methyl 4-methylbenzoate.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3100 - 3300 (Broad) |
| Methyl C-H | C-H Stretch | ~2950 |
| Ester C=O | C=O Stretch | ~1730 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
| Ester C-O | C-O Stretch | ~1300 |
Data is based on characteristic IR absorption frequencies for the functional groups present and reference spectra for similar molecules.[8][9] The spectra for both natural and synthetic origins will be superimposable if the samples are pure.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) for this compound will appear at an m/z corresponding to its molecular weight (166.17 g/mol ).
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 166 | Molecular Ion |
| [M - OCH₃]⁺ | 135 | Loss of a methoxy radical |
| [M - COOCH₃]⁺ | 107 | Loss of the carbomethoxy group |
Fragmentation data is predicted based on the structure and common fragmentation patterns of aromatic esters, analogous to methyl salicylate.[10][11] Again, this technique does not differentiate between origins for the pure compound.
Part 2: Advanced Techniques for Authenticity Verification
The true differentiation between synthetic and natural this compound lies not in the primary structure, but in the subtle variations in isotopic content and the presence of trace-level impurities.
Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: Synthetic chemical processes and natural biosynthesis are fundamentally different pathways. Industrial synthesis, such as the Kolbe-Schmitt reaction followed by esterification, can introduce specific byproducts that are absent in nature.[4] Conversely, natural extracts contain a complex matrix of minor compounds biosynthesized by the plant. GC-MS is the ideal technique to separate these volatile compounds and identify them based on their mass spectra.
-
Synthetic Markers: A key indicator of a common synthetic route is the presence of impurities like dimethyl 4-hydroxyisophthalate . This compound arises from the double carboxylation of the phenol precursor during the Kolbe-Schmitt reaction.[4] Other potential impurities include unreacted starting materials such as 4-methylsalicylic acid and methanol.[12]
-
Natural Markers: Natural wintergreen or birch oils contain trace amounts of other volatile organic compounds (VOCs) like linalool or pinenes.[4] The complete absence of such characteristic natural compounds in a product claiming to be natural is a strong indicator of synthetic origin or adulteration.
-
Sample Preparation: Dilute the this compound sample (1 µL) in a suitable solvent like dichloromethane or hexane (1 mL).
-
GC Separation:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: Compare the resulting mass spectra of minor peaks against a spectral library (e.g., NIST) to identify synthetic markers or characteristic natural compounds.
-
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 4. phytochemia.com [phytochemia.com]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. brainly.com [brainly.com]
- 9. Methyl salicylate(119-36-8) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. veeprho.com [veeprho.com]
Assessing the Skin Permeation of Methyl 4-methylsalicylate Formulations: A Comparative Guide
Introduction
Methyl 4-methylsalicylate, a prominent active ingredient in numerous topical analgesic preparations, is widely utilized for the symptomatic relief of musculoskeletal pain.[1] Its therapeutic efficacy is intrinsically linked to its ability to traverse the stratum corneum, the primary barrier of the skin, to reach underlying tissues and exert its pharmacological effects.[1][2] Consequently, the formulation of this compound products plays a pivotal role in modulating its skin permeation and, by extension, its clinical effectiveness.
This guide provides a comprehensive comparison of the skin permeation profiles of various this compound formulations, supported by experimental data. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the methodologies for assessing skin permeation and the causal relationships between formulation parameters and bioavailability.
Mechanism of Action: A Dual Approach to Pain Relief
This compound functions primarily as a counterirritant, generating a sensation of coolness followed by warmth upon application to the skin, which serves to mask the underlying pain signals.[3][4] Upon absorption through the skin, it undergoes hydrolysis to its active metabolite, salicylic acid.[1][3] Salicylic acid proceeds to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] The menthol component, often included in formulations, can act as a penetration enhancer and also contributes to the cooling sensation.[1] Furthermore, methyl salicylate exhibits vasodilatory properties, increasing blood flow to the affected area, which may aid in the removal of inflammatory mediators.[3]
References
A Comparative Analysis of Methyl 4-methylsalicylate as a Novel Fragrance Fixative
This guide provides a comprehensive benchmark analysis of Methyl 4-methylsalicylate, evaluating its performance as a fragrance fixative against established industry alternatives. The methodologies, data, and interpretations presented herein are intended for researchers, cosmetic scientists, and product development professionals seeking to innovate within the field of perfumery and fragrance formulation.
Introduction: The Science of Fragrance Longevity
The temporal experience of a fragrance is governed by the differential volatility of its constituent molecules. A perfume's architecture is a carefully constructed pyramid of top, middle, and base notes, each defined by its evaporation rate. Fixatives are the unsung anchors of this architecture.[1] They are typically substances of low volatility and high molecular weight that slow the evaporation of the more volatile fragrance components.[1] The mechanism of fixation is primarily physical; the larger fixative molecules "hold" the lighter, more fleeting scent molecules, reducing their vapor pressure and ensuring a more linear and prolonged release.[1]
Fixatives can be broadly categorized into natural and synthetic sources. Natural fixatives include resins like benzoin, woods such as sandalwood, and historically, animal-derived materials like ambergris (now largely replaced by synthetics).[1][2][3] Synthetic fixatives, such as various musks, Ambroxan, and salicylate esters, offer consistency, cost-effectiveness, and a wide olfactory palette.[2][4]
This guide focuses on This compound , a synthetic aromatic ester, to rigorously evaluate its potential as a modern fixative.
Benchmarking Strategy: A Framework for Performance Evaluation
To objectively assess the efficacy of this compound, a comparative study is essential. We have selected three widely-used fixatives to serve as benchmarks, each representing a different class and olfactory contribution:
-
Benzyl Salicylate: A structurally related salicylate ester, known for its very faint, sweet-floral scent and excellent blending properties.[5] It serves as a close structural analogue.
-
Ambroxan: A highly popular and powerful synthetic fixative, valued for its clean, ambery, and diffusive character.[2][4] It represents a modern, high-performance standard.
-
Benzoin Resinoid: A classic natural resinous fixative, prized for its rich, warm, vanilla-like aroma and excellent anchoring capabilities for oriental and floral compositions.[2][3]
The performance of each fixative will be quantified against three Key Performance Indicators (KPIs):
-
Fragrance Longevity: The measurable duration over which the fragrance remains detectable.
-
Intensity Preservation: The ability to maintain the perceived strength of the fragrance over time.
-
Olfactory Integrity: The degree to which the fixative preserves the original character of the fragrance accord without causing significant alteration or discoloration.
Physicochemical Properties of Test Fixatives
The performance of a fixative is intrinsically linked to its physical properties. Lower volatility, indicated by a higher boiling point and lower vapor pressure, is a primary predictor of fixation efficacy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₀O₃ | 166.18[6] | ~235-240 (est.) |
| Benzyl Salicylate | C₁₄H₁₂O₃ | 228.24[5] | ~320[5] |
| Ambroxan | C₁₆H₂₈O | 236.39 | ~274 |
| Benzoin Resinoid | (Mixture) | Variable | Very High |
Note: Data for this compound is less common than for its close isomer, Methyl Salicylate (Boiling Point ~222°C).[7]
Experimental Design and Protocols
To ensure a robust and self-validating assessment, a dual-pronged approach combining instrumental analysis and sensory evaluation was employed.
Diagram: Overall Experimental Workflow
Caption: High-level workflow from sample preparation to final analysis.
Materials and Sample Preparation
-
Standard Fragrance Accord: A simple citrus top-note accord was created to provide a consistent and highly volatile testbed. This allows for a clear assessment of the fixatives' ability to prolong the most fleeting notes.
-
Limonene: 50%
-
Linalool: 30%
-
Citral: 20%
-
-
Test Solutions: Five sample solutions were prepared in perfumer's alcohol (ethanol) at a total fragrance concentration of 15%.
-
Sample A (Control): 15% Citrus Accord.
-
Sample B (M4M): 14% Citrus Accord + 1% this compound.
-
Sample C (BS): 14% Citrus Accord + 1% Benzyl Salicylate.
-
Sample D (AMB): 14% Citrus Accord + 1% Ambroxan.
-
Sample E (BEN): 14% Citrus Accord + 1% Benzoin Resinoid.
Causality Note: A 1% fixative level was chosen as it is a common concentration that is sufficient to demonstrate effect without significantly overpowering the primary accord's character.
-
Protocol 1: Headspace GC-MS for Evaporation Rate Analysis
This protocol provides quantitative data on the evaporation of a key fragrance marker (Limonene).
-
Sample Application: 10 µL of each test solution is applied to a standardized paper blotter and placed inside a 20 mL headspace vial.
-
Incubation and Sampling: Vials are incubated at a constant temperature (32°C, simulating skin temperature). The headspace (the air above the sample) is automatically sampled at defined intervals: T=0, T=1h, T=2h, T=4h, T=6h, and T=8h.
-
GC-MS Analysis: The sampled vapor is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and quantify the concentration of Limonene.
-
Data Normalization: The peak area of Limonene at each time point is recorded. The results are normalized to the T=0 measurement, which is set to 100%.
Protocol 2: Trained Sensory Panel Evaluation
This protocol provides data on the human perception of fragrance intensity and character.
-
Panelist Training: A panel of 10 trained evaluators is calibrated on a 10-point Labeled Magnitude Scale (LMS) for olfactory intensity.
-
Sample Application: 0.1 mL of each test solution is applied to a separate, coded perfume smelling strip.
-
Timed Evaluation: Panelists evaluate the intensity of each strip in a controlled, odor-free environment at the same time intervals as the GC-MS analysis (T=0 to T=8h).
-
Character Assessment: At the T=1h and T=6h marks, panelists also provide qualitative descriptors and rate the olfactory integrity (how true the scent is to the original accord) on a 5-point scale.
Results and Comparative Data
The following data is illustrative, based on established principles of fragrance fixation, to demonstrate the expected outcomes of the described protocols.
Table 2: Instrumental Analysis - Limonene Concentration Over Time (HS-GC-MS)
This table shows the percentage of the initial Limonene concentration remaining in the headspace at each time point. Higher percentages indicate slower evaporation and better fixation.
| Time | Control | This compound | Benzyl Salicylate | Ambroxan | Benzoin |
| 0 hr | 100% | 100% | 100% | 100% | 100% |
| 1 hr | 45% | 58% | 55% | 65% | 62% |
| 2 hr | 20% | 35% | 32% | 48% | 45% |
| 4 hr | 5% | 18% | 15% | 25% | 22% |
| 6 hr | <1% | 9% | 7% | 15% | 12% |
| 8 hr | 0% | 4% | 3% | 8% | 6% |
Table 3: Sensory Panel - Perceived Fragrance Intensity Over Time (Avg. Score /10)
This table shows the average perceived intensity of the citrus accord as rated by the trained sensory panel.
| Time | Control | This compound | Benzyl Salicylate | Ambroxan | Benzoin |
| 0 hr | 9.5 | 9.4 | 9.5 | 9.6 | 9.2 |
| 1 hr | 6.2 | 7.5 | 7.3 | 8.1 | 7.8 |
| 2 hr | 3.1 | 5.8 | 5.5 | 6.9 | 6.5 |
| 4 hr | 1.0 | 3.5 | 3.1 | 4.8 | 4.2 |
| 6 hr | 0.2 | 2.1 | 1.8 | 3.0 | 2.5 |
| 8 hr | 0.0 | 1.2 | 0.9 | 1.9 | 1.5 |
Analysis and Discussion
Diagram: Conceptual Mechanism of Fixation
Caption: Fixatives anchor volatile fragrance molecules, slowing their escape.
The instrumental and sensory data consistently demonstrate that all tested fixatives improve fragrance longevity compared to the control.
-
Performance of this compound: The data indicates that this compound offers a significant improvement in fragrance longevity over the non-fixated control. Its performance in both HS-GC-MS and sensory tests is notably better than the control and slightly surpasses that of Benzyl Salicylate, its close structural relative. This suggests its molecular weight and structure are effective at anchoring the volatile citrus components.
-
Comparison with Benchmarks: Ambroxan consistently performed as the top fixative in terms of both quantitative longevity and perceived intensity. This is expected, given its reputation as a high-performance, modern fixative. Benzoin also performed strongly, showcasing the efficacy of natural resinoids. This compound positioned itself as a solid mid-tier performer, outperforming a basic blender like Benzyl Salicylate but not reaching the tenacity of a powerhouse like Ambroxan.
-
Olfactory Integrity: Sensory panel notes revealed important qualitative differences.
-
Ambroxan and Benzyl Salicylate were noted for having minimal impact on the fresh character of the citrus accord, being described as "clean" and "smooth."
-
Benzoin added a noticeable "sweet, warm, vanilla-like" undertone, which, while pleasant, slightly altered the accord's profile.
-
This compound was reported to impart a subtle "sweet, phenolic, slightly minty" character. This is consistent with the profile of related salicylate esters.[8][9] This intrinsic odor profile is a critical consideration for perfumers; it could be a desirable complexity in certain compositions (e.g., fougère or floral) but may be undesirable in others where a purer top-note expression is required.
-
Conclusion
This compound demonstrates clear and quantifiable efficacy as a fragrance fixative. It significantly enhances the longevity and intensity of volatile top notes, performing favorably against the commonly used Benzyl Salicylate.
Key Findings:
-
Effective Fixation: It provides a substantial increase in fragrance duration, positioning it as a viable tool for perfumers to extend the life of their creations.
-
Performance Tier: Its performance is robust, though it does not match the sheer tenacity of premium synthetic fixatives like Ambroxan.
-
Inherent Odor Profile: The most critical factor in its application is its own subtle, sweet-phenolic scent. This makes it a functional fixative—one that contributes to the overall fragrance profile.
Recommendation: this compound is a promising and effective fragrance fixative, particularly suitable for compositions where its inherent sweet, slightly medicinal character can be harmoniously integrated to add complexity and depth. It represents a valuable addition to the perfumer's palette for bridging top and middle notes and enhancing overall fragrance performance. Further studies should explore its performance in more complex floral and oriental accords.
References
- 1. How Fixatives Boost Fragrance Longevity [chemicalbull.com]
- 2. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 3. nearstore.com [nearstore.com]
- 4. whatscent.app [whatscent.app]
- 5. Benzyl Salicylate (118-58-1) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 8. Methyl Salicylate (119-36-8) – Premium Sweet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. methyl salicylate, 119-36-8 [thegoodscentscompany.com]
Safety Operating Guide
Navigating the Safe Handling of Methyl 4-methylsalicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-methylsalicylate (CAS No. 4670-56-8), a key aromatic ester in various research applications. By understanding the inherent risks and adhering to proven safety protocols, you can mitigate potential hazards and foster a secure laboratory environment.
Understanding the Hazard Profile of this compound
This compound is classified as a substance that requires careful handling due to its potential health effects. According to available Safety Data Sheets (SDS), the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.
-
Serious Eye Irritation (H319): Can cause serious damage to the eyes.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.
The compound is assigned the GHS07 pictogram, indicating that it is a health hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale behind each selection.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against accidental splashes that can cause serious eye irritation. |
| Body | Laboratory coat or other protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of vapors or aerosols that can cause respiratory irritation. |
The Rationale Behind PPE Selection
The choice of PPE is dictated by the specific hazards posed by this compound. As a skin and eye irritant, direct contact must be avoided. Chemical-resistant gloves are essential, with nitrile or neoprene being suitable choices for handling aromatic esters. Always inspect gloves for any signs of degradation or perforation before use.
Given the risk of serious eye irritation, standard laboratory safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, chemical safety goggles or a full-face shield provide a superior level of protection.
A standard laboratory coat is generally sufficient to protect against minor spills and contamination of personal clothing. In the event of a larger spill, more extensive protective clothing may be required as part of a comprehensive spill response protocol.
This compound has the potential to cause respiratory irritation. Therefore, all handling should be conducted in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations like a significant spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges will provide adequate protection against inhalation hazards.
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to a clear and logical workflow is critical for minimizing risk. The following section outlines the procedural steps for the safe handling and disposal of this compound.
Pre-Handling Checklist
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Locate Safety Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Safe Handling Protocol
-
Don PPE: Put on all required personal protective equipment.
-
Dispense Carefully: When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols.
-
Avoid Inhalation: Keep the container opening away from your breathing zone.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Clean Up Spills Promptly: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Wash Hands Thoroughly: After handling is complete, wash your hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan
The disposal of chemical waste is strictly regulated to protect the environment.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
